6-Chloro-5-nitro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCMKGCWGVSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603781 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-98-8 | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible and scientifically supported synthesis pathways for 6-chloro-5-nitro-1H-indazole. Drawing upon established methodologies for the preparation of analogous substituted indazoles, this document outlines the core chemical transformations, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry. The indazole scaffold is a well-recognized privileged structure, appearing in a multitude of biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a nitro group at the 5-position offers unique electronic properties and potential for further functionalization, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will focus on the most probable and efficient synthetic route, extrapolated from the well-documented synthesis of structurally related nitroindazoles.
Proposed Synthesis Pathway: Diazotization and Cyclization
The most logical and widely employed method for the synthesis of indazoles from substituted anilines is through a diazotization reaction followed by intramolecular cyclization. In the case of this compound, the proposed starting material is 4-chloro-2-methyl-5-nitroaniline. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields and reliability of the diazotization-cyclization sequence.
The overall transformation can be depicted as follows:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a comprehensive adaptation of established procedures for the synthesis of substituted nitroindazoles.[1][2]
Objective: To synthesize this compound from 4-chloro-2-methyl-5-nitroaniline.
Materials:
-
4-chloro-2-methyl-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for pH adjustment if necessary)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid. The concentration is typically in the range of 0.1-0.5 M. Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Diazotizing Agent: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled solution of the aniline derivative while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during the addition to ensure efficient mixing and heat dissipation. The reaction is typically exothermic.
-
Reaction Monitoring and Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, the reaction is allowed to warm to room temperature and stirred for several hours to overnight to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water.
-
A precipitate of the crude product should form. If not, the pH can be carefully adjusted with a saturated sodium bicarbonate solution to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
For further purification, the crude product can be dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes expected yields and key physical properties for this compound, based on data for analogous compounds and supplier information.
| Parameter | Expected Value | Reference |
| Molecular Formula | C₇H₄ClN₃O₂ | [3] |
| Molecular Weight | 197.58 g/mol | [3] |
| CAS Number | 101420-98-8 | [3] |
| Appearance | Yellow to orange solid | Analogous Compounds |
| Purity (Typical) | >98% | [3] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting material to the purified final product.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The synthesis of this compound can be reliably achieved through the diazotization of 4-chloro-2-methyl-5-nitroaniline, followed by intramolecular cyclization. This method, widely supported by the synthesis of analogous compounds, offers a practical and efficient route for obtaining this valuable chemical intermediate. The provided experimental protocol and workflow diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity of the final product.
References
A Comprehensive Technical Guide to 6-Chloro-5-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of electron-withdrawing chloro and nitro groups on the indazole scaffold, suggest potential applications as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its putative role as an antileishmanial agent.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| CAS Number | 101420-98-8 | [1][2] |
| Appearance | Light yellow to orange solid | [1] |
| Boiling Point | 414.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.661 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.53 ± 0.40 (Predicted) | [1] |
| Storage | Store at room temperature | [1] |
Synthesis of this compound: Experimental Protocol
While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of substituted indazoles. The following protocol is based on the cyclization of a substituted benzaldehyde with hydrazine hydrate, a common and effective method for constructing the indazole ring system.
Reaction Scheme:
Materials and Reagents:
-
4-Chloro-2-fluoro-5-nitrobenzaldehyde
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (3.0 mmol) dropwise at room temperature (23 °C).
-
Reaction Monitoring: Stir the reaction mixture continuously at the same temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Work-up: Upon completion of the reaction, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Potential Mechanism of Action
While direct experimental data on the biological activity of this compound is limited, extensive research on structurally related nitroindazole derivatives, particularly those with chloro substitutions, has revealed significant potential as antileishmanial agents.[3][4][5] The proposed mechanism of action for these compounds involves the inhibition of trypanothione reductase (TryR), a crucial enzyme in the redox metabolism of Leishmania parasites that is absent in humans.[4][6][7]
Proposed Signaling Pathway: Inhibition of Trypanothione Reductase
Trypanothione reductase is essential for the survival of Leishmania parasites as it maintains the intracellular thiol-redox balance, protecting the parasite from oxidative stress generated by the host's immune response. Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately parasite death.
Experimental Workflows
The discovery and evaluation of novel therapeutic agents like this compound typically follow a structured experimental workflow. This includes initial synthesis and characterization, followed by in vitro biological screening to assess efficacy and cytotoxicity.
General Workflow for Synthesis and In Vitro Evaluation
The following diagram illustrates a generalized workflow for the synthesis, purification, and subsequent in vitro evaluation of a candidate compound for antileishmanial activity.
Experimental Protocol for Antileishmanial Activity (MTT Assay):
This protocol outlines a standard colorimetric assay to determine the in vitro activity of a compound against Leishmania promastigotes.[8]
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Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major) in appropriate media until they reach the logarithmic growth phase.
-
Compound Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to achieve the desired final concentrations for the assay.
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Assay Plate Setup: Seed a 96-well microtiter plate with a suspension of Leishmania promastigotes. Add the different concentrations of the test compound to the wells. Include wells with untreated parasites (negative control) and a standard reference drug (e.g., Amphotericin B) as a positive control.
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Incubation: Incubate the plate at the appropriate temperature for the parasite species (e.g., 26 °C) for 72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable parasites will metabolize the MTT into formazan crystals.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
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Data Analysis: Calculate the percentage of parasite viability for each concentration of the test compound relative to the untreated control. Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces parasite viability by 50%.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties make it a suitable candidate for further chemical modification and biological screening. Based on the activity of structurally related compounds, it is hypothesized that this compound may exhibit significant antileishmanial activity through the inhibition of the parasite-specific enzyme, trypanothione reductase. Further experimental validation is warranted to fully elucidate its biological potential and mechanism of action. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. This compound CAS#: 101420-98-8 [m.chemicalbook.com]
- 2. This compound | 101420-98-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Chloro-5-nitro-1H-indazole (CAS: 101420-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitro-1H-indazole is a substituted indazole compound characterized by its bicyclic structure, which features a benzene ring fused to a pyrazole ring. The presence of a chloro group at the 6-position and a nitro group at the 5-position makes it a valuable and versatile intermediate in organic synthesis. While direct biological activity of this specific compound is not extensively documented, its primary significance lies in its role as a key building block for the synthesis of a variety of heterocyclic compounds with pronounced biological activities.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.
Physicochemical and Computed Properties
Detailed experimental data for this compound is limited in publicly available literature. However, computed properties and data from safety data sheets of related compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 101420-98-8 | |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |
| Molecular Weight | 197.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1--INVALID-LINK--[O-])Cl | PubChem[1] |
| InChI Key | SXVCMKGCWGVSSX-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 74.5 Ų | PubChem[1] |
| Appearance (Expected) | Beige to light brown solid | Inferred from related compounds[2][3] |
| Melting Point (Expected) | In the range of 170-220 °C | Inferred from related compounds[2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a suitably substituted benzaldehyde with hydrazine. A plausible synthetic route is outlined in a patent, starting from 4-chloro-2-fluoro-5-nitrobenzaldehyde.
Synthesis of this compound
The following is a representative experimental protocol based on established methods for indazole synthesis.
-
Reaction: 4-chloro-2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.
-
Principle: The reaction proceeds via a condensation reaction between the aldehyde and hydrazine to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen displaces the fluorine atom to form the indazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, solvent, and purification methods.
Spectroscopic and Analytical Characterization
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the indazole ring system, along with a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum should display seven distinct signals for the carbon atoms of the indazole ring.
-
IR Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (197.58 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Discovery and Development
The primary application of this compound is as a pivotal intermediate for the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor for compounds with significant antileishmanial activity.
Synthesis of Antileishmanial Agents
Derivatives of 3-chloro-6-nitro-1H-indazole have shown potent activity against various Leishmania species.[4] These compounds are often synthesized from a 6-nitro-1H-indazole precursor, which can be prepared from this compound through further chemical modifications. The general workflow involves the synthesis of the core indazole, followed by functionalization at the 3-position and subsequent derivatization.
Caption: General workflow from the core intermediate to lead compounds.
Representative Experimental Protocol: Synthesis of a 3-Chloro-6-nitro-1H-indazole derivative
This protocol is adapted from methodologies for the synthesis of related antileishmanial compounds.[5]
-
Preparation of 3-Chloro-6-nitro-1H-indazole: A precursor such as 6-nitro-1H-indazole is treated with a chlorinating agent.
-
Alkylation/Functionalization: The N-H of the indazole is typically functionalized, for example, by reaction with an appropriate alkyl halide in the presence of a base.
-
Cycloaddition Reactions: The functionalized indazole can then undergo reactions like 1,3-dipolar cycloadditions to introduce further heterocyclic moieties, which have been shown to be crucial for antileishmanial activity.[4]
-
Purification and Characterization: The final products are purified by column chromatography and characterized by NMR, mass spectrometry, and other analytical techniques.
Biological Activity of Derivatives
The following table summarizes the in vitro antileishmanial activity of some 3-chloro-6-nitro-1H-indazole derivatives, demonstrating the therapeutic potential unlocked from this core structure.
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | Leishmania infantum | 5.53 | [5] |
| 5 | Leishmania infantum | 4.00 | [5] |
| 11 | Leishmania infantum | 6.00 | [5] |
| 11 | Leishmania tropica | 76.0 | [5] |
| 13 | Leishmania major | 38.0 | [5] |
| 13 | Leishmania tropica | 186.0 | [5] |
Proposed Mechanism of Action of Derivatives
The antileishmanial activity of nitroindazole derivatives is believed to stem from their ability to inhibit trypanothione reductase (TryR).[4] This enzyme is unique to trypanosomatid parasites and is essential for their survival, as it protects them from oxidative stress. By inhibiting TryR, these compounds disrupt the parasite's redox balance, leading to cell death. This parasite-specific target makes TryR inhibitors promising candidates for selective and less toxic antileishmanial drugs.
Caption: Inhibition of Trypanothione Reductase by nitroindazole derivatives.
Conclusion
This compound is a strategically important chemical entity in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its role as a versatile synthetic intermediate. Its structure provides a robust scaffold for the development of novel heterocyclic compounds, particularly potent antileishmanial agents that target the parasite-specific enzyme trypanothione reductase. This technical guide highlights its synthesis, properties, and critical application in the drug discovery pipeline, underscoring its potential for contributing to the development of new treatments for neglected tropical diseases.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-5-nitro-1H-indazole
For Immediate Release
Compound Overview
6-Chloro-5-nitro-1H-indazole, with the chemical formula C₇H₄ClN₃O₂, is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds, and the presence of chloro and nitro substituents is expected to significantly influence its chemical properties and biological activity.
Table 1: Chemical Identifiers for this compound [1][2][3]
| Identifier | Value |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| CAS Number | 101420-98-8 |
| IUPAC Name | This compound |
Predicted Spectroscopic Data
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. While published spectra for this exact compound are not available, the following sections detail the expected data based on the analysis of similar substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | 13.0 - 14.0 | br s | - |
| H-3 | 8.2 - 8.4 | s | - |
| H-4 | 7.8 - 8.0 | s | - |
| H-7 | 7.6 - 7.8 | s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~115 |
| C-5 | ~140 (due to NO₂) |
| C-6 | ~130 (due to Cl) |
| C-7 | ~118 |
| C-7a | ~145 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-NO₂]⁺ | 151/153 |
| [M-Cl]⁺ | 162 |
Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis and characterization of this compound, adapted from established methods for the synthesis of related nitroindazoles.[4][5]
Synthesis of this compound
A potential synthetic route to this compound involves the cyclization of a suitably substituted o-toluidine derivative.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Procedure:
-
Diazotization: 2-Methyl-4-chloro-5-nitroaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.
-
Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Biological Context and Potential Applications
While specific biological data for this compound is limited in the public domain, derivatives of nitroindazoles have shown significant potential in medicinal chemistry. Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity.[4][6] The workflow for evaluating such biological activity is outlined below.
Caption: Logical workflow for the biological evaluation of this compound derivatives.
The structural framework and data presented in this guide provide a solid foundation for the synthesis, identification, and further investigation of this compound. Researchers can utilize this information to design experiments, interpret analytical data, and explore the potential of this compound in various scientific and pharmaceutical applications.
References
- 1. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 101420-98-8 [m.chemicalbook.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-5-nitro-1H-indazole
This guide provides a concise overview of the fundamental physicochemical properties of 6-Chloro-5-nitro-1H-indazole, a heterocyclic compound of interest in chemical research and drug development.
Core Molecular Information
This compound is a substituted indazole derivative. The presence of both a chloro and a nitro group on the bicyclic aromatic ring system influences its chemical reactivity and potential applications as a building block in medicinal chemistry.
Physicochemical Data
The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄ClN₃O₂[1][2][3][4][5] |
| Molecular Weight | 197.58 g/mol [3][4][5] |
| CAS Number | 101420-98-8[1][2][3] |
Structural and Property Relationship
The following diagram illustrates the logical connection between the chemical name and its fundamental molecular properties.
References
- 1. CAS 101420-98-8: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:101420-98-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 101420-98-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Solubility of 6-Chloro-5-nitro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 6-Chloro-5-nitro-1H-indazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a qualitative assessment based on physicochemical properties.
Physicochemical Properties and Predicted Solubility
A key indicator of solubility is the octanol-water partition coefficient (LogP). While the exact experimental LogP for this compound is not published, a computed LogP value for the closely related compound, 6-Chloro-1-methyl-5-nitro-1H-indazole, is 2.1349.[1] This value suggests that the compound is more soluble in organic solvents than in water.
Based on the principle of "like dissolves like," the predicted solubility of this compound in various common organic solvents is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar nitro group and the indazole ring system of the target compound. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The N-H group of the indazole can act as a hydrogen bond donor, and the nitro group and nitrogen atoms in the ring can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. However, the overall aromatic and chlorinated structure may limit high solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the solvent and the indazole core may contribute to some degree of solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The moderate polarity of ethers may allow for some dissolution of the compound. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate's moderate polarity provides a good balance for dissolving compounds with both polar and nonpolar characteristics. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents can effectively solvate a molecule with a mix of polar and nonpolar functional groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[2][3] This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is determined.
2.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Incubator shaker with temperature control
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.[2]
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid at the bottom.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[2]
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance or peak area versus concentration).[2]
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.[2]
-
Analyze the diluted sample and determine its concentration from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
References
Spectroscopic and Structural Elucidation of 6-Chloro-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-5-nitro-1H-indazole. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally related molecules and outlines general experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Compound Overview
This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in many biologically active compounds. The presence of a chloro group at the 6-position and a nitro group at the 5-position significantly influences the electronic properties and reactivity of the molecule, making it an interesting candidate for further functionalization and investigation in drug development programs.
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on known substituent effects and data from analogous compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H |
| ~8.5 - 8.7 | s | 1H | H-4 |
| ~8.2 - 8.4 | s | 1H | H-7 |
| ~8.0 - 8.2 | s | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C-5 |
| ~138 - 142 | C-7a |
| ~130 - 135 | C-3a |
| ~125 - 130 | C-6 |
| ~120 - 125 | C-3 |
| ~115 - 120 | C-4 |
| ~110 - 115 | C-7 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1600 | Medium | C=C aromatic ring stretching |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1480 - 1450 | Medium | C=C aromatic ring stretching |
| 1350 - 1300 | Strong | Symmetric NO₂ stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 800 - 700 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197/199 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 167/169 | [M - NO]⁺ |
| 151/153 | [M - NO₂]⁺ |
| 122 | [M - NO₂ - Cl]⁺ |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for indazole derivatives, adapted from established literature procedures.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The resulting mass-to-charge ratio (m/z) of the ions is measured.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a substituted indazole like this compound.
Caption: General workflow for the synthesis and characterization.
Tautomerism of 6-Chloro-5-nitro-1H-indazole: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the precise orientation of functional groups, which dictates their interactions with biological targets. A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties, such as solubility and lipophilicity, as well as the pharmacological and toxicological profiles of these molecules.
This technical guide provides an in-depth exploration of the tautomerism of 6-Chloro-5-nitro-1H-indazole. While specific experimental data for this particular substituted indazole is limited in publicly available literature, this guide extrapolates from the well-established principles of indazole tautomerism, offering a robust framework for its study. We will delve into the potential tautomeric forms, theoretical predictions of their stability, and detailed experimental and computational protocols for their characterization. This document is intended to be a valuable resource for researchers engaged in the design and development of indazole-based therapeutics.
Tautomeric Forms of this compound
Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole, which is rarely observed.[1] The most relevant equilibrium for substituted indazoles is between the 1H- and 2H-tautomers. The 1H-tautomer features a benzenoid aromatic system, whereas the 2H-tautomer has a quinonoid structure. For this compound, the primary tautomeric equilibrium is between the 1H- and 2H- forms.
T1 [label=<
1H-6-Chloro-5-nitro-indazole
];
T2 [label=<
2H-6-Chloro-5-nitro-indazole
];
T1 -> T2 [dir=both, label=" Prototropic Shift"]; } Tautomeric equilibrium of 6-Chloro-5-nitro-indazole.
Computational Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. By calculating the electronic energies and thermodynamic properties of the different forms, researchers can gain insight into the position of the tautomeric equilibrium.
Illustrative Quantitative Data for Parent Indazole
| Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔG (kcal/mol) | Reference |
| MP2 | 6-31G** | Gas | 3.6 | 4.1 | [1] |
| B3LYP | 6-311++G(d,p) | Gas | ~5.1 | - | [5] |
| MP2 | cc-pVTZ | Gas | ~3.3 | - | [6] |
Proposed Experimental Protocol: Computational Modeling
A robust computational protocol to investigate the tautomerism of this compound would involve the following steps:
-
Geometry Optimization: The structures of the 1H- and 2H-tautomers of 6-Chloro-5-nitro-indazole should be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Data Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are then calculated to predict their relative populations at a given temperature.
Experimental Characterization of Tautomers
A combination of spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[6]
Proposed Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra. Key signals to monitor include the N-H proton (which will be absent in the 2H-tautomer if N-deuterated) and the aromatic protons, particularly H-7, which is expected to have a significantly different chemical shift in the 1H- and 2H-forms due to its proximity to the pyrazole ring.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, C7a) are expected to be sensitive to the position of the proton.
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can provide direct evidence of the proton's location, as the chemical shifts of the nitrogen atoms are highly dependent on their hybridization and chemical environment.
-
2D NMR Experiments: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, aiding in the definitive assignment of the tautomeric form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers often result in distinct absorption spectra.[7]
Proposed Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the absorption maxima (λmax) and molar absorptivities (ε) in different solvents. Changes in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium. The 2H-indazole tautomer, with its quinonoid system, is expected to absorb at a longer wavelength compared to the benzenoid 1H-tautomer.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton's location on one of the nitrogen atoms.
Proposed Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and bonding parameters. The location of the hydrogen atom on either N1 or N2 will definitively identify the tautomer present in the solid state.
Synthesis of this compound
Proposed Synthetic Route:
A potential starting material for the synthesis of this compound is 2-methyl-4-chloro-5-nitroaniline. The synthesis could proceed via the following steps:
-
Diazotization: The amino group of 2-methyl-4-chloro-5-nitroaniline is converted to a diazonium salt using a diazotizing agent such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.
-
Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. Gentle heating may be required to facilitate this step.
-
Isolation and Purification: The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent or by column chromatography.
Conclusion and Future Directions
The tautomeric behavior of this compound is a critical aspect that can profoundly impact its properties as a potential therapeutic agent. Although direct experimental data for this compound is scarce, a comprehensive understanding of its tautomerism can be achieved through a combination of computational modeling and experimental characterization. This guide has provided a theoretical framework and detailed, actionable protocols for such investigations.
For researchers in drug discovery and development, it is imperative to conduct specific studies on this compound to:
-
Quantify the tautomeric equilibrium: Determine the relative populations of the 1H- and 2H-tautomers in various solvents relevant to biological systems.
-
Isolate and characterize individual tautomers: If possible, isolate or synthesize fixed derivatives (e.g., N-methylated) of each tautomer to unequivocally determine their individual spectroscopic and biological properties.
-
Evaluate the biological activity of each tautomer: Assess the pharmacological and toxicological profiles of the individual tautomers to understand their respective contributions to the overall activity of the compound.
By undertaking these studies, a more complete and accurate understanding of the structure-activity relationships of this compound can be established, ultimately facilitating the rational design of more effective and safer drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Profile of 6-Chloro-5-nitro-1H-indazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, 6-Chloro-5-nitro-1H-indazole is a key chemical intermediate. This technical guide provides an overview of its commercial availability and summarizes the current, albeit limited, publicly available scientific data on this specific compound. While detailed experimental protocols and biological pathway information for this compound are not extensively documented in readily accessible literature, this guide presents information on its chemical properties and commercial sources. Furthermore, it draws context from closely related analogs to provide researchers with a foundational understanding.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. The compound is typically available in various purities and quantities. Below is a summary of representative commercial sources and their product offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Ivy Fine Chemicals | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | >98% | 100mg, 250mg, 1g |
| Sunway Pharm Ltd. | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | 97% | 1g, 5g, 10g, 25g, 100g |
| ChemicalBook | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | 99% | Inquire for details |
| BLD Pharm | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | N/A | Inquire for details |
| LeboChem | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | N/A | Inquire for details |
Physicochemical Properties
Based on data from PubChem, the key computed properties of this compound are summarized below.[1] These properties are essential for understanding its behavior in experimental settings.
| Property | Value |
| Molecular Weight | 197.58 g/mol |
| Molecular Formula | C₇H₄ClN₃O₂ |
| IUPAC Name | This compound |
| CAS Number | 101420-98-8 |
| Topological Polar Surface Area | 74.5 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| XLogP3 | 2.2 |
Technical Data and Experimental Protocols
Currently, there is a notable scarcity of published, in-depth experimental protocols and biological studies specifically focused on this compound. Searches of scientific databases did not yield detailed methodologies for its synthesis or its direct application in biological assays or signaling pathway studies.
However, the indazole scaffold, and particularly nitro-substituted indazoles, are of significant interest in medicinal chemistry.[2] Research on closely related analogs, such as 3-chloro-6-nitro-1H-indazole and other 5-nitro-1H-indazole derivatives, provides valuable insights into the potential applications and synthetic strategies that could be adapted for this compound.
Insights from Related Compounds
Studies on derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[3][4] The synthesis of these derivatives often involves 1,3-dipolar cycloaddition reactions.[4] Furthermore, various 5-nitro-1H-indazole derivatives have been investigated for their antimicrobial and anticancer properties.[2]
Potential Biological Significance
Given the biological activities observed in structurally similar nitro-indazole compounds, it is plausible that this compound could serve as a valuable scaffold or intermediate in the discovery of novel therapeutic agents. The nitro and chloro substituents can significantly influence the electronic properties and binding interactions of the indazole core with biological targets.
A general workflow for screening the biological activity of such a compound is depicted below.
Conclusion
This compound is a commercially available compound that holds potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, the rich chemistry and diverse biological activities of the broader indazole class of compounds suggest that it is a promising area for future research. Investigators are encouraged to explore its synthesis and biological properties, leveraging the knowledge from closely related analogs.
References
- 1. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-5-nitro-1H-indazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the available safety and handling information, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.
Compound Identification and Properties
This compound is a substituted indazole with the molecular formula C₇H₄ClN₃O₂.[1] While specific experimental data for this compound is limited in publicly available literature, its structural properties can be predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 197.58 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 101420-98-8 | [1][2] |
| Appearance | Likely a solid powder | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | Inferred from related compounds |
Safety and Handling
Hazard Identification (Inferred)
Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following likely classifications:
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer. |
Personal Protective Equipment (PPE) and Handling Precautions
A logical workflow for the safe handling of this compound is outlined below.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures (Inferred)
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Synthesis of this compound
The following is a plausible, general procedure for the synthesis of this compound, adapted from a patented method for preparing substituted indazoles.[3] This protocol should be optimized and validated by the researcher.
Caption: A plausible synthetic workflow for this compound.
Materials and Reagents
-
2-Methyl-4-chloro-5-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-chloro-5-nitroaniline in glacial acetic acid. Cool the solution in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of nitroindazole derivatives has shown significant potential in several therapeutic areas.
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising antileishmanial candidates.[4][5] This suggests that the this compound scaffold could serve as a valuable intermediate for the development of new antiparasitic agents.
-
Anticancer Activity: Other substituted nitroindazoles have demonstrated antiproliferative effects against various cancer cell lines.[4] The nitro group is a key pharmacophore in many biologically active molecules, and its presence in the this compound structure makes it a compound of interest for cancer research.
-
Antimicrobial Activity: The indazole nucleus is a component of various compounds with antibacterial and antifungal properties.[6]
The primary role of this compound in drug development appears to be as a versatile building block for the synthesis of more complex, biologically active molecules. Further research is needed to elucidate any intrinsic biological activity of the parent compound and its specific molecular targets or signaling pathways.
References
- 1. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101420-98-8 [chemicalbook.com]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 6-Chloro-5-nitro-1H-indazole in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Chloro-5-nitro-1H-indazole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its substituted indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a variety of diseases. The presence of the chloro and nitro groups offers reactive handles for further chemical modifications, allowing for the systematic development of derivatives with tailored pharmacological profiles. These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of antiprotozoal agents and protein kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.
Application I: Development of Antileishmanial Agents
The indazole nucleus is a key pharmacophore in a number of compounds with a wide array of pharmacological activities, including antiprotozoal effects. Derivatives of 6-nitro-1H-indazole have shown particular promise as agents against Leishmania species, the causative agents of leishmaniasis. The this compound scaffold can be elaborated to produce potent inhibitors of essential parasitic enzymes, such as trypanothione reductase (TryR).
Quantitative Data: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
The following table summarizes the in vitro antileishmanial activity of a series of derivatives synthesized from a 3-chloro-6-nitro-1H-indazole precursor. The data highlights the potential for developing potent antileishmanial candidates from chloro-nitro substituted indazoles. The inhibitory potency is dependent on the specific Leishmania species and the nature of the substituent introduced.[1]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Application II: Development of Protein Kinase Inhibitors for Anticancer Therapy
The indazole scaffold is a well-established core for the development of protein kinase inhibitors.[2] Numerous indazole derivatives have been developed as potent and selective inhibitors of various kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, and represents a major target for indazole-based inhibitors. The this compound core can be utilized to generate libraries of compounds for screening against a panel of cancer-relevant kinases.
Quantitative Data: Kinase Inhibitory Activity of Substituted Indazole Derivatives
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various substituted indazole derivatives against key oncogenic kinases. This data showcases the potential of the indazole scaffold in generating potent kinase inhibitors. The specific substitutions on the indazole ring play a critical role in determining the potency and selectivity of these compounds.
| Derivative Type | Target Kinase | IC₅₀ (nM) |
| Indazole-based urea derivative (8h) | VEGFR-2 | - |
| Indazole-based urea derivative (8h) | EGFR | - |
| Nicotinamide-dihydrothiadiazole hybrid (7c) | VEGFR-2 | 98 |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (10k) | VEGFR-2 | 21 |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (10l) | VEGFR-2 | 26 |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (10k) | EGFR | 57 |
| 5-ethylsulfonyl-indazole-3-carbohydrazide (10l) | EGFR | 61 |
| Quinazoline derivative of indazole (12b) | VEGFR-2 | 5.4 |
| Quinazoline derivative of indazole (12c) | VEGFR-2 | 5.6 |
| Quinazoline derivative of indazole (12e) | VEGFR-2 | 7 |
| Indazole Derivative (30) | VEGFR-2 | 1.24 |
| Axitinib | VEGFR-2 | 0.2 |
| Pazopanib | VEGFR-2 | 30 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Triazolylmethyl-6-nitro-1H-indazole Derivatives
This protocol describes a general method for the synthesis of 1,2,3-triazole derivatives from a 3-chloro-6-nitro-1H-indazole precursor, illustrating the utility of the chloro-nitro-indazole scaffold. This method utilizes a click chemistry approach for high regioselectivity and yield.[1]
Materials:
-
3-chloro-6-nitro-1-propargyl-1H-indazole
-
Substituted azides
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 3-chloro-6-nitro-1-propargyl-1H-indazole (1 equivalent) and the desired substituted azide (1 equivalent) in dichloromethane, add N,N-diisopropylethylamine (2 equivalents) and copper(I) iodide (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of synthesized compounds against Leishmania promastigotes using a colorimetric MTT assay.
Materials:
-
Leishmania species (e.g., L. infantum, L. tropica, L. major) promastigotes
-
M199 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized indazole derivatives dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Sodium dodecyl sulfate (SDS) solution (10% in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes in M199 medium at 26°C until they reach the logarithmic phase of growth.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10⁶ cells/well in a final volume of 100 µL.
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. The final concentration of DMSO should not exceed 0.5%. Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for a further 4 hours at 26°C.
-
Add 100 µL of 10% SDS solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the IC₅₀ of indazole derivatives against a target kinase using the luminescent ADP-Glo™ kinase assay.
Materials:
-
Recombinant purified protein kinase (e.g., VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test indazole derivative
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable data analysis software.
Visualizations
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow in medicinal chemistry for the synthesis and evaluation of new chemical entities starting from a key intermediate like this compound.
Caption: Medicinal chemistry workflow for drug discovery.
VEGFR-2 Signaling Pathway
This diagram illustrates the signaling cascade initiated by the activation of VEGFR-2, a key target for many indazole-based anticancer agents. Inhibition of VEGFR-2 by these compounds can block downstream pathways responsible for angiogenesis.[3][4][5][6]
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-Chloro-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitro-1H-indazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. The specific substitution pattern of a chloro group at the 6-position and a nitro group at the 5-position offers unique electronic and steric properties, making these compounds valuable intermediates for the synthesis of novel therapeutic agents. The nitro group can serve as a handle for further functionalization, allowing for the exploration of a diverse chemical space in the development of new drugs. This document provides a detailed protocol for the synthesis of the parent compound, this compound, and highlights its potential applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for its characterization and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 101420-98-8 | [CymitQuimica] |
| Molecular Formula | C₇H₄ClN₃O₂ | [CymitQuimica] |
| Molecular Weight | 197.58 g/mol | [CymitQuimica] |
| Appearance | Typically a solid | [CymitQuimica] |
| InChI Key | SXVCMKGCWGVSSX-UHFFFAOYSA-N | [CymitQuimica] |
| SMILES | C1=C(C2=C(C=C1--INVALID-LINK--[O-])N=CN2)Cl |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the diazotization of 2-methyl-4-chloro-5-nitroaniline followed by intramolecular cyclization. This method is a common and effective way to form the indazole ring system.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Methyl-4-chloro-5-nitroaniline | C₇H₇ClN₂O₂ | 186.59 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Deionized Water | H₂O | 18.02 |
| Methanol | CH₃OH | 32.04 |
| Activated Charcoal | C | 12.01 |
Procedure
-
Dissolution of Starting Material: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.295 mol) of 2-methyl-4-chloro-5-nitroaniline in 2.5 liters of glacial acetic acid.
-
Diazotization: While stirring, add a solution of 21.4 g (0.310 mol) of sodium nitrite in 50 ml of water all at once. Maintain the temperature of the reaction mixture below 25°C during the addition. Cooling with an ice bath may be necessary.
-
Reaction: Continue stirring the solution for 15-20 minutes to ensure the completion of the diazotization reaction.
-
Cyclization: Allow the reaction mixture to stand at room temperature for approximately 3 days. During this time, the intramolecular cyclization to form the indazole ring will occur.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure until the volume is significantly reduced and further evaporation becomes difficult.
-
Precipitation and Filtration: Add 200 ml of water to the residue and transfer the mixture to a beaker. Stir to form a smooth slurry. Filter the crude product using a Büchner funnel and wash it thoroughly with cold water.
-
Drying: Dry the crude this compound in an oven at 80-90°C.
-
Purification: Recrystallize the crude product from boiling methanol using activated charcoal to decolorize the solution. This will yield pale yellow needles of pure this compound.
Expected Yield and Characterization
The expected yield for this type of reaction is typically in the range of 70-85%. The purity and identity of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the aromatic protons of the indazole ring |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the indazole ring |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further modified to introduce diverse functionalities. The chloro substituent also provides a site for nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space.
Potential Derivatization Pathways
The following diagram outlines potential derivatization pathways for this compound.
6-Chloro-5-nitro-1H-indazole: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery
For Immediate Release
Shanghai, China – December 23, 2025 – 6-Chloro-5-nitro-1H-indazole is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, demonstrating significant potential in the development of novel therapeutic agents. Its unique structural features, including the reactive chloro and nitro functionalities on the indazole core, provide medicinal chemists with a versatile platform for creating complex molecules with a range of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of advanced heterocyclic systems.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its conversion to the corresponding 6-chloro-5-amino-1H-indazole. The reduction of the nitro group to an amine is a critical transformation that unlocks the potential for a multitude of subsequent chemical modifications. The resulting aminoindazole is a key intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are recognized for their wide spectrum of pharmacological activities.
Furthermore, the indazole scaffold itself is a well-established pharmacophore in numerous approved drugs, particularly in the area of oncology. Derivatives of indazole are known to act as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, angiogenesis, and survival. The strategic placement of the chloro and amino groups on the indazole ring allows for the fine-tuning of inhibitor selectivity and potency.
Synthesis of Key Intermediates and Heterocyclic Systems
The journey from this compound to complex heterocyclic compounds typically involves a two-step process: reduction of the nitro group followed by a cyclization reaction.
Reduction of this compound to 6-Chloro-5-amino-1H-indazole
The transformation of the nitro group to an amine is a fundamental step. Several reliable methods can be employed for this reduction, with the choice of method often depending on the scale of the reaction and the desired purity of the product.
| Method | Reagents and Conditions | Typical Yield | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | >90% | Clean reaction, high yield |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 80-90% | Reliable and widely used |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | 75-85% | Cost-effective for large scale |
Experimental Protocol: Reduction with Tin(II) Chloride
-
To a solution of this compound (1.0 g, 5.06 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (5.71 g, 25.3 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-5-amino-1H-indazole.
-
The product can be purified by recrystallization or column chromatography.
Synthesis of Pyrazolo[3,4-b]pyridines
The resulting 6-chloro-5-amino-1H-indazole is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridines. A common strategy involves the condensation of the aminoindazole with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
-
A mixture of 6-chloro-5-amino-1H-indazole (1.0 g, 5.97 mmol) and ethyl acetoacetate (0.85 g, 6.57 mmol) in glacial acetic acid (15 mL) is heated at reflux for 6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the desired pyrazolo[3,4-b]pyridinone derivative.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a privileged structure in the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways that are frequently dysregulated in cancer. Key kinase families targeted by indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), both of which are central to tumor angiogenesis and growth.[1][2]
Targeted Signaling Pathways
The development of kinase inhibitors from the this compound scaffold aims to modulate critical cellular signaling cascades.
References
Application Notes and Protocols: Reaction of 6-Chloro-5-nitro-1H-indazole with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 6-chloro-5-nitro-1H-indazole with various primary and secondary amines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, yielding 6-amino-5-nitro-1H-indazole derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the synthesis of diverse bioactive molecules. The protocols provided are based on established principles of SNAr reactions on electron-deficient heterocyclic systems and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The presence of an electron-withdrawing nitro group at the 5-position and a halogen at the 6-position of the 1H-indazole core makes the C6 position susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, particularly amines, in a process known as nucleophilic aromatic substitution (SNAr).
The reaction of this compound with amines is a versatile method for introducing diverse amino side chains at the 6-position, leading to a library of compounds for biological screening. The general reaction scheme is depicted below:
General Reaction:
The reaction is typically facilitated by the use of a base to neutralize the liberated hydrochloric acid and can be carried out in a variety of polar aprotic solvents.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution reaction of this compound with a selection of amines. The data is compiled from analogous reactions on structurally similar chloro-nitro aromatic compounds and is intended to provide an expected range of outcomes. Actual yields and reaction times may vary depending on the specific amine and reaction conditions employed.
| Amine Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | 6-(Morpholin-4-yl)-5-nitro-1H-indazole | DMF | 80-100 | 4-8 | 85-95 |
| Piperidine | 5-Nitro-6-(piperidin-1-yl)-1H-indazole | Ethanol | Reflux | 6-12 | 80-90 |
| Aniline | 5-Nitro-6-(phenylamino)-1H-indazole | NMP | 120-140 | 12-24 | 70-85 |
| Benzylamine | 6-(Benzylamino)-5-nitro-1H-indazole | Dioxane | 100 | 8-16 | 75-90 |
| n-Butylamine | 6-(Butylamino)-5-nitro-1H-indazole | Ethanol | Reflux | 6-10 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with Aliphatic Amines
This protocol describes a general method for the reaction with cyclic and acyclic secondary and primary aliphatic amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, n-butylamine) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Ethanol
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.5 equivalents)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as anhydrous DMF or ethanol to dissolve the starting material.
-
Base and Amine Addition: Add the base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.5 eq) followed by the amine (1.2 - 2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-5-nitro-1H-indazole derivative.
Protocol 2: General Procedure for the Reaction of this compound with Aromatic Amines
This protocol is adapted for less reactive aromatic amines and may require higher temperatures.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline) (1.5 - 2.5 equivalents)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dioxane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aromatic amine (1.5 - 2.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as NMP or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with stirring. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-(arylamino)-5-nitro-1H-indazole product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general signaling pathway for the application of the synthesized compounds in drug discovery.
Caption: General workflow for the synthesis of 6-Amino-5-nitro-1H-indazoles.
Caption: Application of synthesized compounds in a typical drug discovery pipeline.
Application Notes and Protocols for N-Alkylation of 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The indazole scaffold is a privileged structure found in numerous therapeutic agents. The regioselectivity of N-alkylation, yielding either N-1 or N-2 substituted products, is a critical aspect of the synthesis, as different regioisomers can exhibit distinct pharmacological profiles. This document provides a detailed protocol for the N-alkylation of 6-Chloro-5-nitro-1H-indazole, a substrate with electron-withdrawing groups that influence its reactivity.
The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tends to favor the formation of the thermodynamically more stable N-1 alkylated product.[2][3] Conversely, conditions employing weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[1] The electronic nature of the substituents on the indazole ring also plays a significant role in directing the regioselectivity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of substituted indazoles under various reaction conditions. While specific data for this compound is not extensively published, the data presented for analogous substituted indazoles provides a strong predictive framework for reaction outcomes.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp. (°C) | Time (h) | N-1 : N-2 Ratio | Total Yield (%) | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | RT | 16 | >99 : 1 | 85 | [3] |
| 5-Nitro-1H-indazole | Iodomethane | NaH / DMF | 0 to RT | 16 | - | 56.4 (N-1) | |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K2CO3 / DMF | RT | - | ~1 : 1 | 51.6 | [1] |
| 5-Bromo-3-CO2Me-1H-indazole | Methyl iodide | K2CO3 / DMF | RT | 17 | 53 : 47 | 84 | [4] |
| 1H-Indazole | n-Pentanol (Mitsunobu) | PPh3, DIAD / THF | 0 to RT | - | 1 : 2.5 | 78 | [2] |
Note: "RT" denotes room temperature. Data for 5-Nitro-1H-indazole is adapted from a similar methylation protocol.
Experimental Protocols
This section details two common protocols for the N-alkylation of this compound, targeting either the N-1 position or resulting in a mixture of isomers.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the N-1 alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. The mixture may effervesce as hydrogen gas is evolved.
-
Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-1 and any minor N-2 regioisomers.
Protocol 2: Alkylation using Potassium Carbonate in DMF (Mixed Regioselectivity)
This protocol is simpler to execute but often results in a mixture of N-1 and N-2 alkylated products.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a wash with brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 regioisomers.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heterocycle frequently found in molecules of significant biological and pharmaceutical importance. Functionalization of the indazole core is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole ring system. This reaction is favored for its mild conditions, broad substrate scope, and high functional group tolerance.
These application notes provide a detailed protocol and reaction parameters for the Suzuki coupling of 6-Chloro-5-nitro-1H-indazole with various arylboronic acids. The presence of the nitro group and the chlorine atom on the indazole ring influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound proceeds via a palladium-catalyzed cycle involving an arylboronic acid as the coupling partner. The general transformation is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Suzuki Coupling of Related Halogenated Indazoles
| Indazole Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 85 | [1] |
| 5-bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 70 | [2] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [3] |
| 3-chloroindazole | 5-indole boronic acid | Pd source (2) | P2 (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | - | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound. This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen/argon line with bubbler)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. Finally, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 135-140 °C for 30 minutes, which may lead to shorter reaction times and improved yields.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-5-nitro-1H-indazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 6-aryl-5-nitro-1H-indazoles via the Suzuki coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique chemical properties allow for diverse functionalization, leading to potent and selective inhibitors of various kinases, which are critical targets in oncology and other diseases. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on derivatives originating from 6-chloro-5-nitro-1H-indazole. We will explore the synthesis of potent Akt inhibitors and provide a framework for the development of other kinase inhibitors from this versatile starting material.
Synthetic Pathways and Strategies
The synthesis of kinase inhibitors from this compound typically involves a series of functional group transformations to introduce moieties that can interact with the ATP-binding pocket of the target kinase. Key reactions include nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions to build molecular complexity.
A plausible synthetic strategy initiating from this compound is outlined below. This proposed pathway leverages common organic transformations to arrive at a key intermediate, a 5-amino-6-chloro-1H-indazole, which can be further elaborated into a variety of kinase inhibitors.
Caption: Proposed synthetic workflow from this compound.
Application Example: Synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones as Akt Inhibitors
While a direct synthesis from this compound is not explicitly detailed in the literature, a closely related series of potent Akt inhibitors, 5-arylamino-6-chloro-1H-indazole-4,7-diones, has been synthesized and evaluated. The following protocols are based on this work and represent a practical application of chloro-indazole derivatives in kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones
This protocol describes the synthesis of a representative compound from this class.
Materials:
-
6-chloro-1H-indazole-4,7-dione
-
Substituted aniline
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
A mixture of 6-chloro-1H-indazole-4,7-dione (1.0 mmol) and the desired substituted aniline (1.2 mmol) is suspended in ethanol (20 mL).
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 5-arylamino-6-chloro-1H-indazole-4,7-dione.
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Akt Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against Akt kinase.
Materials:
-
Synthesized indazole derivatives
-
Recombinant human Akt1 enzyme
-
GSK3α/β peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Add the Akt1 enzyme to initiate the reaction, followed by the addition of ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The inhibitory activities of a series of synthesized 5-arylamino-6-chloro-1H-indazole-4,7-diones against Akt1 are summarized in the table below.
| Compound ID | R (Substituent on Aniline) | Akt1 IC50 (µM) |
| 1a | H | 15.2 |
| 1b | 4-OCH₃ | 8.5 |
| 1c | 4-Cl | 5.1 |
| 1d | 3,4-diCl | 1.8 |
| 1e | 4-CF₃ | 2.5 |
Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making Akt a prime therapeutic target.[2] Small molecule inhibitors, such as the indazole derivatives described, can block the kinase activity of Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: The PI3K/Akt signaling pathway and the point of intervention for indazole-based inhibitors.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented here, focusing on Akt inhibitors, provide a solid foundation for researchers in drug discovery and development. The synthetic strategies can be adapted to target other kinases by modifying the substituents on the indazole core, offering a promising avenue for the development of novel therapeutics.
References
Application Notes and Protocols for the Preparation of Antileishmanial Agents using 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of antileishmanial agents derived from 6-chloro-5-nitro-1H-indazole. The protocols detailed herein describe a synthetic pathway to key intermediates and their subsequent conversion into biologically active compounds. This guide includes detailed experimental procedures, quantitative biological activity data, and a mechanistic overview of a potential drug target.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, safe, and effective antileishmanial drugs. The indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities. Specifically, nitroindazole derivatives have demonstrated significant potential as antiprotozoal agents. This document outlines the use of this compound as a precursor for synthesizing various heterocyclic compounds with antileishmanial properties. Several of these synthesized compounds have exhibited potent in vitro activity against various Leishmania species, including L. infantum, L. tropica, and L. major. The primary biological target for these compounds is believed to be trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.
Synthetic Workflow
The overall synthetic strategy involves a multi-stage process starting from the synthesis of a key intermediate, 3-chloro-6-nitro-1H-indazole, followed by the synthesis of bioactive derivatives through reactions like 1,3-dipolar cycloaddition.
Functionalization of the Indazole Ring of 6-Chloro-5-nitro-1H-indazole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-Chloro-5-nitro-1H-indazole scaffold. This versatile heterocyclic core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antileishmanial properties. These protocols and notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.
Overview of Functionalization Strategies
The this compound ring system offers multiple sites for functionalization, allowing for the strategic introduction of various substituents to modulate its physicochemical and pharmacological properties. The primary sites for modification include the N1 and N2 positions of the pyrazole ring, and the C3 and C7 positions of the benzene ring through C-H activation or cross-coupling reactions involving the chloro substituent. Key functionalization reactions include:
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups at the nitrogen atoms of the indazole core.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to introduce aryl or vinyl groups.
-
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amino groups.
-
Sonogashira Coupling: Formation of C-C triple bonds.
-
Heck Coupling: Formation of C-C double bonds.
-
C-H Activation: Direct functionalization of carbon-hydrogen bonds.
Data Presentation: Biological Activities of Functionalized Indazole Derivatives
The functionalization of the indazole scaffold can lead to compounds with a wide range of biological activities. The following tables summarize the reported activities of various substituted indazole derivatives, providing a rationale for the synthesis of novel analogs based on the this compound core.
| Compound ID | Functionalization | Target/Activity | IC₅₀/MIC | Reference |
| 1 | 3-chloro-6-nitro-1H-indazole derivative | Antileishmanial (L. infantum) | 4-117 µM | [1] |
| 2 | N-substituted 6-nitro-1H-benzimidazole | Anticancer (various cell lines) | 1.84-10.28 µg/mL | [2] |
| 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 inhibitor | 30.2 nM | |
| 4 | 3-aminoindazole derivative (Entrectinib) | ALK inhibitor | 12 nM | |
| 5 | Indazole-pyrimidine derivative | Anticancer (MCF-7) | 1.629 µM |
Experimental Protocols
The following are detailed protocols for key functionalization reactions of the this compound ring. These protocols are based on established methodologies for similar indazole scaffolds and may require optimization for the specific substrate.
N-Alkylation (Regioselective N1-Alkylation)
This protocol is designed for the regioselective N1-alkylation of the indazole ring, which can be influenced by steric and electronic effects.[3][4][5][6][7]
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the chloro-substituted indazole with a boronic acid to form a C-C bond.[8][9]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
Inert gas (e.g., Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 equiv) under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the chloro-substituted indazole.[10][11][12][13][14]
Workflow for Buchwald-Hartwig Amination:
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium hexamethyldisilazide (LiHMDS))
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Potential Applications in Drug Discovery
Functionalized this compound derivatives are promising scaffolds for the development of new therapeutic agents.
-
Anticancer Agents: Indazole derivatives are known to act as kinase inhibitors.[15][16][17] Functionalization of the this compound core can lead to the discovery of potent and selective inhibitors of kinases involved in cancer cell proliferation and survival, such as VEGFR, FGFR, and ALK.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Potential inhibition of the VEGFR-2 signaling pathway by functionalized indazole derivatives.
-
Antileishmanial Agents: Derivatives of 3-chloro-6-nitro-1H-indazole have shown significant activity against Leishmania species.[1][18][19][20][21] The proposed mechanism of action involves the inhibition of trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress.
Inhibition of Trypanothione Reductase in Leishmania:
Caption: Proposed mechanism of antileishmanial activity through inhibition of Trypanothione Reductase.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel, biologically active compounds. The functionalization strategies outlined in this document provide a robust toolkit for researchers to explore the chemical space around this core and to develop new therapeutic agents for a range of diseases. Careful selection of reaction conditions and synthetic routes will be crucial for achieving the desired products with high efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution :: MPG.PuRe [pure.mpg.de]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. benchchem.com [benchchem.com]
Application Note: Synthesis of Nitro-6-chloro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of various pharmacologically active agents. The introduction of a nitro group onto the 6-chloro-1H-indazole scaffold can serve as a crucial step in the synthesis of novel drug candidates. The nitro group is a versatile functional group that can be a key pharmacophore or be chemically modified to introduce other functionalities, thereby enabling the exploration of a wider chemical space for drug discovery. For instance, substituted 6-nitro-1H-indazoles have been investigated for their potential as antileishmanial agents.[1][2] This document provides a detailed experimental protocol for the nitration of 6-chloro-1H-indazole, a process of interest for creating intermediates in the synthesis of targeted therapeutics.
Experimental Protocol: Nitration of 6-chloro-1H-indazole
This protocol describes a general method for the direct nitration of 6-chloro-1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. This standard method for electrophilic aromatic substitution on indazole rings requires careful temperature control to ensure regioselectivity and minimize the formation of byproducts.[3][4][5]
Materials and Reagents:
-
6-chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution for neutralization
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.[3]
-
Dissolution of Starting Material: Slowly and portion-wise, add 6-chloro-1H-indazole to the cold, stirring sulfuric acid. Maintain the temperature between 0-5°C during the addition.[4]
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.[5]
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 6-chloro-1H-indazole over 1-2 hours. It is crucial to maintain the internal temperature of the reaction mixture below 10°C to prevent the formation of unwanted isomers and dinitrated products.[3][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[6]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.[5]
-
Neutralization and Isolation: Allow the ice to melt. Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7. Collect the solid product by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid and inorganic salts.[5]
-
Drying: Dry the crude product in a vacuum oven at a low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to separate the desired nitro-indazole isomer from other byproducts.[3]
Data Presentation
The nitration of 6-chloro-1H-indazole can potentially yield several positional isomers. The exact ratios and yields will depend on the specific reaction conditions. Below are tables summarizing key reaction parameters and the properties of a potential product.
Table 1: Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 6-chloro-1H-indazole | Precursor for nitration. |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | The mixed acid generates the nitronium ion (NO₂⁺) required for electrophilic substitution.[4] |
| Temperature | 0-10°C | Critical for controlling the reaction rate and minimizing the formation of byproducts.[3] |
| Reaction Time | 2-4 hours | Should be monitored by TLC to ensure the reaction goes to completion.[6] |
| Work-up | Ice quench, neutralization | Safely terminates the reaction and precipitates the product from the acidic solution.[5] |
| Purification | Column Chromatography | To isolate the desired regioisomer from potential side products.[3] |
Table 2: Physicochemical Properties of a Potential Nitration Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-chloro-5-nitro-1H-indazole | C₇H₄ClN₃O₂ | 197.58 | 101420-98-8[7] |
| Other potential isomers (e.g., 3-nitro, 7-nitro) | C₇H₄ClN₃O₂ | 197.58 | Not readily available |
Note: The position of nitration is influenced by the directing effects of the substituents on the indazole ring. Characterization by spectroscopic methods such as NMR is essential to confirm the structure of the product.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process for the nitration of 6-chloro-1H-indazole.
Caption: Workflow for the synthesis of nitro-6-chloro-1H-indazole.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Chloro-5-nitro-1H-indazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and practical solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Incomplete diazotization of the starting material, 2-amino-4-chloro-5-nitrotoluene, is a primary concern. Additionally, the formation of side products, such as diazoamino compounds, can significantly reduce the yield of the desired indazole. Suboptimal reaction temperatures and premature decomposition of the diazonium salt intermediate are also common culprits.
Q2: I observe a significant amount of a dark, insoluble precipitate during the reaction. What is it and how can I avoid it?
A2: This precipitate is likely a diazoamino compound, formed by the coupling of the diazonium salt with the unreacted starting amine. To minimize its formation, ensure that the sodium nitrite solution is added slowly and at a sufficiently low temperature (0-5 °C) to allow for complete diazotization before coupling can occur. Maintaining a slight excess of the acid in the reaction mixture can also help suppress this side reaction.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers can be a challenge in indazole synthesis. The cyclization of the diazonium intermediate can potentially lead to the formation of other isomeric indazoles. To favor the desired this compound, it is crucial to maintain strict control over the reaction temperature during the cyclization step. Running the reaction at the recommended temperature allows for the selective formation of the thermodynamically more stable product. Purification by column chromatography is often necessary to separate the desired isomer from any minor isomeric impurities.
Q4: The cyclization step of the reaction does not seem to proceed to completion. What can I do?
A4: Incomplete cyclization can be due to a few factors. The diazonium salt intermediate may be too stable under the reaction conditions. A modest increase in the reaction temperature during the cyclization phase can facilitate the ring-closing reaction. However, be cautious, as excessive heat can lead to decomposition and the formation of tarry byproducts. Ensuring the absence of water in the cyclization step, if performed in an organic solvent, is also critical.
Q5: How can I effectively purify the final product?
A5: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexanes can be effective. If isomeric impurities are present, column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes is the recommended method for obtaining a highly pure product.
Data Presentation: Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on typical results for similar indazole syntheses.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield Range | Key Consideration |
| Diazotization Temperature | 10-15 °C | 0-5 °C | 40-60% vs. 75-90% | Lower temperatures minimize diazonium salt decomposition and side reactions. |
| Nitrite Addition Rate | Rapid (all at once) | Slow (dropwise over 30-60 min) | 50-65% vs. 80-95% | Slow addition prevents the formation of diazoamino byproducts. |
| Acid Molar Ratio | 1:1 (to amine) | 2:1 (to amine) | 60-70% vs. 85-95% | An excess of acid ensures complete diazotization and stabilizes the diazonium salt. |
| Cyclization Temperature | Room Temperature | 50-60 °C | 55-70% vs. 80-90% | Gentle heating promotes the intramolecular cyclization to form the indazole ring. |
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound from 2-amino-4-chloro-5-nitrotoluene.
Materials:
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2-amino-4-chloro-5-nitrotoluene
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Glacial Acetic Acid
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Deionized Water
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Ice
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Ethanol (for recrystallization)
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Ethyl Acetate (for extraction and chromatography)
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Hexanes (for chromatography)
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Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chloro-5-nitrotoluene (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.
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In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyclization:
-
Slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The crude product will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.
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Alternatively, for higher purity, dissolve the crude product in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Synthesis Pathway
Caption: The synthetic pathway from starting material to the final product.
Technical Support Center: Purification of 6-Chloro-5-nitro-1H-indazole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 6-Chloro-5-nitro-1H-indazole via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[1][2][3] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[2][4] 3. Inappropriate solvent: The chosen solvent may not be suitable for this compound. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[2][3] 2. Induce Crystallization: a. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2][4] b. Seeding: Add a seed crystal of pure this compound to the cooled solution to initiate crystal growth.[2][3] 3. Re-evaluate Solvent Choice: If crystals still do not form, recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent system.[2] |
| Oiling Out | 1. Low melting point of the compound or impurities: The compound may be coming out of solution at a temperature above its melting point.[4] 2. Solution is too concentrated. 3. Rapid cooling. | 1. Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[2][4] 2. Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[2] |
| Low Crystal Yield | 1. Excessive solvent used: A significant amount of the compound remains dissolved in the mother liquor.[1][3] 2. Premature crystallization: The compound crystallized during hot filtration.[4] 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with room temperature solvent: Using a solvent that is not ice-cold for washing can redissolve the purified crystals.[1] | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and a slight excess of solvent. The excess can be evaporated before cooling.[4] 3. Maximize Crystal Formation: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more).[5] 4. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not fully removed. | 1. Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Ensure Complete Dissolution and Filtration: Make sure all the desired compound is dissolved in the hot solvent before filtering out any insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, ethanol is a good starting point for recrystallization, as a closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, has been successfully recrystallized from it.[6] A solvent screening should be performed to identify the ideal solvent or solvent system. Good solvents for nitroaromatic compounds often include alcoholic solvents.[7]
Q2: How do I perform a solvent screening?
A2: Place a small amount of your crude this compound in several test tubes. Add different solvents to each tube at room temperature to test for insolubility. Then, heat the tubes with the insoluble compounds to check for solubility at elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.[5]
Q3: My compound is crashing out of solution too quickly. What should I do?
A3: Rapid crystallization can trap impurities.[3] To slow it down, re-heat the solution and add a small amount of additional hot solvent. Then, allow the solution to cool more slowly by letting it stand at room temperature before moving it to an ice bath.[3]
Q4: Can I use a mixed solvent system?
A4: Yes, if a single solvent is not effective, a two-solvent system can be used. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble until the solution becomes turbid. The mixture is then heated until clear and cooled slowly.[5]
Experimental Data
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good potential candidate |
| Methanol | Sparingly Soluble | Soluble | Good potential candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good potential candidate |
| Ethyl Acetate | Soluble | Very Soluble | May be suitable in a mixed-solvent system |
| Toluene | Sparingly Soluble | Soluble | Potential candidate |
| Heptane/Hexane | Insoluble | Sparingly Soluble | Potential as an anti-solvent in a mixed system |
| Water | Insoluble | Insoluble | Not suitable |
Note: This data is based on general principles for similar compounds and should be confirmed by experimental solvent screening.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent recrystallization method.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., Ethanol)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and flask
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Vacuum source
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[5]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
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Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.[5]
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
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Drying: Dry the purified crystals under vacuum to a constant weight.
Visual Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis and Purification of 6-Chloro-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 6-Chloro-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the electrophilic nitration of 6-chloro-1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction requires careful control of the temperature to ensure the desired regioselectivity and minimize the formation of byproducts.
Q2: What are the primary impurities encountered during the synthesis of this compound?
The primary impurities are typically other nitro-isomers formed during the nitration of 6-chloro-1H-indazole. These can include 6-chloro-4-nitro-1H-indazole and 6-chloro-7-nitro-1H-indazole. Additionally, di-nitrated byproducts can form if the reaction conditions are not carefully controlled. Unreacted starting material, 6-chloro-1H-indazole, may also be present.
Q3: How can I monitor the progress of the nitration reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and various impurities. The spots can be visualized under UV light.
Q4: What are the recommended methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q5: How can I confirm the identity and purity of the final product?
The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Nitration of indazoles is highly exothermic. Maintain a strict temperature range of 0-5°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. |
| Incorrect Stoichiometry of Reagents | Use a slight excess of the nitrating agent, but avoid a large excess to prevent the formation of di-nitro byproducts. Ensure the starting 6-chloro-1H-indazole is of high purity. |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to stir for a longer duration at 0-5°C. |
| Loss of Product During Work-up | Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of crushed ice. Wash the crude product with cold water to remove residual acids without dissolving the product. |
Issue 2: Presence of Multiple Isomeric Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Poor Regioselectivity of Nitration | The formation of other nitro-isomers (e.g., 4-nitro, 7-nitro) is a common challenge. Strict temperature control (0-5°C) is crucial as it favors the formation of the 5-nitro isomer. The slow, dropwise addition of the nitrating agent is also critical. |
| Formation of Di-nitro Byproducts | This is often due to an excess of the nitrating agent or elevated reaction temperatures. Use a carefully measured amount of the nitrating agent and maintain low temperatures throughout the reaction. |
Issue 3: Difficulty in Purifying the Product by Recrystallization
| Potential Cause | Recommended Solution |
| "Oiling Out" of the Product | This occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Poor Crystal Formation | If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization. |
| Co-precipitation of Impurities | If the purified product is still not of the desired purity, the impurities may have similar solubility profiles. In this case, column chromatography is recommended for a more effective separation. |
Data Presentation
Table 1: Comparison of Purification Methods for Chloro-Nitro-Indazoles
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, scalable. | May not be effective for removing impurities with similar solubility. Potential for product loss in the mother liquor. |
| Column Chromatography | >99% | High resolution for separating closely related impurities and isomers. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
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Crushed Ice
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Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-chloro-1H-indazole to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature of 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-chloro-1H-indazole over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the crude product.
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Filter the solid precipitate, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like ethyl acetate or methanol)
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Activated Charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Dry the purified crystals in a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Synthesis of 6-Chloro-5-nitro-1H-indazole Derivatives
Welcome to the technical support center for the synthesis of 6-chloro-5-nitro-1H-indazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound derivatives presents several key challenges primarily related to regioselectivity, reactivity of the starting materials, and purification of the final products. The indazole ring system can exist as two tautomers (1H and 2H), leading to mixtures of N1- and N2-substituted products during alkylation or acylation reactions.[1] The presence of both an electron-withdrawing nitro group and a chloro group can influence the reactivity of the indazole core and may lead to undesired side reactions under certain conditions.
Q2: How does the position of the nitro and chloro groups affect the reactivity of the indazole ring?
A2: The 5-nitro group is a strong electron-withdrawing group, which deactivates the benzene portion of the indazole ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for the indazole system itself. The 6-chloro group also has an electron-withdrawing inductive effect. These substituents can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting N-alkylation and other derivatization reactions.
Q3: What are the common side reactions observed during the synthesis of substituted 6-chloro-5-nitro-1H-indazoles?
A3: Common side reactions include the formation of regioisomeric mixtures (N1 and N2 alkylation), over-alkylation if dihaloalkanes are used, and potential displacement of the chloro or nitro group under harsh reaction conditions (e.g., strong nucleophiles or high temperatures). In reactions involving bases, hydrolysis of the nitro group or other sensitive functional groups can also occur.
Q4: What purification techniques are most effective for separating N1 and N2 isomers of this compound derivatives?
A4: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities.[2] Flash column chromatography on silica gel is the most commonly employed method for their separation.[1][3] Careful selection of the eluent system, often a gradient of ethyl acetate in hexane, is crucial for achieving good resolution. In some cases, preparative HPLC or crystallization may be necessary to obtain highly pure isomers.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[1] Extend the reaction time or slightly increase the temperature if necessary, but be cautious of potential side reactions. |
| Suboptimal reaction temperature | The reaction temperature is a critical parameter. For diazotization reactions, maintaining a low temperature (e.g., below 25°C) is crucial to prevent the decomposition of the diazonium salt and the formation of tar-like byproducts.[4] For alkylation reactions, the optimal temperature may need to be determined empirically. |
| Inactive reagents | Ensure the freshness and purity of all reagents, especially bases like sodium hydride (NaH) which can be deactivated by moisture. Use freshly opened or properly stored reagents. |
| Poor choice of solvent | The solvent can significantly impact reaction rates and yields. For N-alkylation, polar aprotic solvents like DMF or THF are generally preferred.[1][3] |
| Product decomposition during work-up | Some indazole derivatives can be sensitive to acidic or basic conditions during the work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
Problem 2: Formation of a Mixture of N1 and N2 Regioisomers
| Possible Cause | Suggested Solution |
| Non-selective alkylation/acylation conditions | The choice of base and solvent can influence the N1/N2 ratio. Using a strong base like NaH in THF often favors N1-alkylation.[1] |
| Steric hindrance | The steric bulk of the alkylating agent and substituents on the indazole ring can affect regioselectivity. Bulky groups at the C-3 position tend to favor N1 alkylation.[1] |
| Electronic effects | Electron-withdrawing groups at the C-7 position can favor N2 substitution.[1] While the target molecule has substituents at C-5 and C-6, their electronic influence should be considered. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Co-elution of isomers | If N1 and N2 isomers are difficult to separate by column chromatography, try using a different eluent system with varying polarity or a different stationary phase (e.g., alumina). | | Presence of persistent impurities | If the product is contaminated with byproducts of similar polarity, recrystallization from a suitable solvent system may be an effective purification method. | | Oily product that does not crystallize | Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate or dichloromethane). Sonication or scratching the flask with a glass rod can sometimes induce crystallization. |
Experimental Protocols
The following is a generalized experimental protocol for the N-alkylation of this compound. This should be adapted based on the specific alkylating agent and desired product.
N-Alkylation of this compound
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[1][3]
-
Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.[3] Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentration: Concentrate the organic solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers.[3]
Visualized Workflows
Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in synthesis.
Regioisomer Separation Strategy
Caption: A decision-making workflow for the separation of N1 and N2 regioisomers.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for the synthesis of this compound is the direct nitration of 6-Chloro-1H-indazole using a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. This method involves an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is introduced onto the indazole ring.
Q2: What are the critical parameters to control during the nitration of 6-Chloro-1H-indazole?
A2: Careful control of reaction conditions is crucial for a successful synthesis. The most critical parameters include:
-
Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature, typically between 0-5°C, is essential to prevent over-nitration and the formation of side products.[1]
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of the starting material to maintain temperature control and avoid localized overheating.[1]
-
Purity of Reagents: The use of high-purity starting materials and reagents is recommended to minimize the potential for side reactions.[1]
-
Stirring: Efficient and constant stirring is necessary to ensure homogeneity and consistent reaction temperature throughout the mixture.
Q3: What are the potential side products in the synthesis of this compound?
A3: The primary side products in this reaction are other regioisomers of the nitrated product, such as 6-Chloro-7-nitro-1H-indazole or 6-Chloro-4-nitro-1H-indazole. Dinitro compounds can also form under harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent.
Q4: How can I purify the final product, this compound?
A4: The most common method for purification is recrystallization from a suitable solvent, such as ethanol. If isomeric impurities are present, column chromatography on silica gel may be necessary to isolate the desired 5-nitro isomer.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Suboptimal reaction temperature.[1] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. 2. Be careful during the neutralization and filtration steps to avoid mechanical loss of the product. 3. Strictly maintain the reaction temperature between 0-5°C. |
| Formation of a Dark, Oily Product | 1. Excessive temperature during the reaction. 2. Reaction time was too long. 3. Impurities in the starting materials. | 1. Ensure rigorous temperature control throughout the addition of the nitrating agent. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Use high-purity 6-Chloro-1H-indazole. 4. Attempt to purify the product using column chromatography. |
| Presence of Multiple Isomers in the Final Product | 1. Reaction temperature was too high, leading to a loss of regioselectivity. 2. Incorrect ratio of nitric acid to sulfuric acid. | 1. Maintain a consistent low temperature (0-5°C) during the reaction. 2. Optimize the ratio of the mixed acids. A typical approach involves a carefully measured mixture of concentrated nitric acid and sulfuric acid. 3. Isolate the desired isomer using column chromatography. |
| Runaway Reaction | 1. The nitrating agent was added too quickly. 2. Inefficient cooling of the reaction mixture. | 1. Add the mixed acid dropwise with vigorous stirring. 2. Use an ice-salt bath or a cryocooler to ensure efficient and consistent cooling.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration
This protocol is adapted from the synthesis of similar nitro-indazole compounds and outlines the direct nitration of 6-Chloro-1H-indazole.
Materials and Reagents:
-
6-Chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) or other suitable base for neutralization
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add concentrated sulfuric acid to the flask and cool it to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly and in portions, add 6-Chloro-1H-indazole to the cold sulfuric acid while stirring. Ensure the temperature is maintained between 0-5°C during the addition.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-Chloro-1H-indazole from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0-5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Drying: Dry the crude product in a vacuum oven at a low temperature.
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Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Nitration of Indazole Derivatives
| Parameter | Recommended Condition | Reference |
| Starting Material | 6-Chloro-1H-indazole | - |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [1] |
| Reaction Temperature | 0-5°C | [1] |
| Solvent | Concentrated H₂SO₄ | [1] |
| Work-up | Ice quench, neutralization | [1] |
| Purification | Recrystallization/Column Chromatography | [2] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: 6-Chloro-5-nitro-1H-indazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding byproduct formation in reactions involving 6-Chloro-5-nitro-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound, focusing on the identification and mitigation of byproduct formation.
Issue 1: Low Yield and Presence of Multiple Isomers in the Nitration of 6-Chloro-1H-indazole
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Question: My nitration of 6-Chloro-1H-indazole to produce this compound resulted in a low yield and a mixture of products. How can I improve the regioselectivity and overall yield?
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Answer: The nitration of substituted indazoles can be challenging due to the potential for the nitro group to add to various positions on the benzene ring. Low yield is often attributed to suboptimal reaction conditions and the formation of undesired regioisomers.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[1] Running the reaction at temperatures above the optimal range (typically 0-5°C) can lead to the formation of multiple nitro-isomers and other byproducts.[1]
-
Recommendation: Maintain strict temperature control using an ice-salt bath or a cryocooler. Add the nitrating agent dropwise to manage the exotherm.[1]
-
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to the formation of dinitro byproducts, reducing the yield of the desired mono-nitrated product.[1]
-
Recommendation: Carefully control the stoichiometry of the nitrating agent.
-
-
Choice of Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While a common method is using a mixture of nitric acid and sulfuric acid, other agents might offer better selectivity for specific substrates.[1][2]
-
Recommendation: Consider exploring alternative nitrating agents if poor regioselectivity persists.
-
Workflow for Optimizing Nitration:
Figure 1: Troubleshooting workflow for low yield in the nitration of 6-Chloro-1H-indazole.
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Issue 2: Formation of N-Alkylated Byproducts
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Question: During an N-alkylation reaction of this compound, I observed the formation of two distinct products. How can I control the regioselectivity of the alkylation?
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Answer: The indazole scaffold has two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of N1 and N2 regioisomers.[3] The regioselectivity is influenced by steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions.[3]
Factors Influencing N-Alkylation Regioselectivity:
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Base and Solvent System: The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for many substituted indazoles.[3]
-
Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and direct the alkylation. For example, a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity.[3]
Strategies for Regiocontrol:
Figure 2: Factors influencing N-alkylation regioselectivity of this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts observed during the synthesis of this compound?
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A1: The most common byproducts are other regioisomers of the nitrated product, such as 6-chloro-4-nitro-1H-indazole and 6-chloro-7-nitro-1H-indazole. Dinitro-substituted indazoles can also form if the reaction conditions are too harsh.[1]
-
-
Q2: How can I effectively separate the desired this compound from its regioisomers?
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A2: Purification can often be achieved through recrystallization if there is a significant difference in the solubility of the isomers in a particular solvent.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the most effective method.[1][4] A common eluent system to start with is a gradient of ethyl acetate in hexane.[1]
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-
Q3: Can the chloro-substituent be displaced during subsequent reactions?
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A3: While the chloro group on the indazole ring is generally stable, under certain nucleophilic aromatic substitution (SNAr) conditions, particularly with strong nucleophiles and/or high temperatures, displacement of the chlorine atom is possible. Careful selection of reaction conditions is crucial to avoid this unwanted side reaction.
-
-
Q4: What is the role of the nitro group in subsequent functionalization reactions?
-
A4: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. However, it can direct nucleophilic aromatic substitution and can also be reduced to an amino group, which is a versatile functional handle for further derivatization.
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Data Presentation
Table 1: Comparison of Nitrating Agents and their General Performance
| Nitrating Agent | Typical Reaction Conditions | General Yield | Regioselectivity | Safety Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | 0-10°C | High | Moderate to Good | Highly corrosive and exothermic |
| Nitric Acid in Acetic Anhydride | 0-25°C | High | Can differ from mixed acid | Potentially explosive mixture |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Anhydrous, low temperature | High | Often good | Highly reactive, moisture-sensitive |
| Dinitrogen Pentoxide (N₂O₅) | Low temperature in organic solvent | High | Good | Unstable, requires careful preparation |
Note: The data in this table is generalized and the optimal conditions and outcomes will vary depending on the specific substrate and reaction scale.[2]
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 6-Chloro-1H-indazole
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Materials:
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6-Chloro-1H-indazole
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
-
Deionized Water
-
Sodium Bicarbonate solution (for neutralization)
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Ethyl Acetate (for extraction)
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Brine
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Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Chloro-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for the recommended time (monitor by TLC).
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Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to isolate this compound.
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Protocol 2: General Procedure for N-Alkylation of this compound
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Materials:
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This compound
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Sodium Hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
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Saturated Ammonium Chloride solution
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., Argon), add a solution of this compound in anhydrous THF dropwise.
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Stir the mixture at 0°C for 30 minutes.
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Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Quench the reaction by carefully adding a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 alkylated isomers.[4]
-
References
Technical Support Center: Synthesis of 6-Chloro-5-nitro-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-5-nitro-1H-indazole. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound? A1: The most prevalent and direct method is the regioselective nitration of 6-Chloro-1H-indazole using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction is highly exothermic and requires careful temperature control.
Q2: What are the primary starting materials and how critical is their purity? A2: The primary starting material is 6-Chloro-1H-indazole. It is crucial that this starting material be of high purity (>98%). Impurities can lead to the formation of undesired side products, complicating the purification process and lowering the overall yield.
Q3: What are the main safety concerns when scaling up this synthesis? A3: The primary safety concerns are:
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Exothermic Reaction: The nitration reaction is highly exothermic. On a larger scale, heat dissipation becomes critical. A failure to control the temperature can lead to a runaway reaction, posing a significant explosion hazard.
-
Strong Acids: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The reaction should be conducted in a well-ventilated fume hood.
-
Nitro Compound Stability: The product, this compound, is a nitroaromatic compound. While generally stable, such compounds can be energetic and should be handled with care, avoiding shock, friction, and excessive heat.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress is best monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., ethyl acetate), and analyzed. The disappearance of the starting material (6-Chloro-1H-indazole) and the appearance of the product spot/peak will indicate the reaction's progression.
Q5: What is the typical workup procedure for this reaction? A5: The standard workup involves carefully quenching the reaction mixture by pouring it onto crushed ice. This precipitates the crude product. The solid is then collected by vacuum filtration and washed extensively with cold water until the filtrate is neutral to remove residual acids.
Troubleshooting Guide
Issue 1: The reaction yield is significantly lower than expected.
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Potential Cause A: Incomplete Reaction.
-
Solution: Verify reaction completion using TLC or HPLC before quenching. If the starting material is still present, consider extending the reaction time. However, be cautious, as prolonged reaction times can sometimes lead to the formation of dinitro byproducts.
-
-
Potential Cause B: Runaway Temperature.
-
Solution: On a larger scale, efficient heat removal is crucial. Ensure the reactor is equipped with an adequate cooling system (e.g., a chiller or an ice-salt bath). Add the nitrating agent very slowly, ensuring the internal temperature remains strictly within the recommended range (e.g., 0-5°C).[1]
-
-
Potential Cause C: Product Loss During Workup.
-
Solution: Ensure the product has fully precipitated before filtration. The product has some solubility in acidic water; therefore, thorough washing with cold, neutral water is essential. Avoid using an excessive volume of water for washing.
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Issue 2: The final product is contaminated with impurities.
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Potential Cause A: Formation of Regioisomers.
-
Solution: Nitration of indazoles can sometimes yield other isomers (e.g., 7-nitro or 4-nitro isomers). Maintaining a low reaction temperature (0-5°C) is key to maximizing the regioselectivity for the desired 5-nitro isomer.[1] Purification via column chromatography or recrystallization from a suitable solvent (e.g., ethanol or isopropanol) may be required to separate these isomers.
-
-
Potential Cause B: Dinitration.
-
Solution: This occurs if the reaction conditions are too harsh (excess nitrating agent or high temperature). Use a stoichiometric amount of nitric acid (typically 1.05-1.1 equivalents). Ensure the temperature does not exceed the specified limit.
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-
Potential Cause C: Acid-Induced Polymerization.
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Solution: Indazole rings can be sensitive to strong acids, leading to polymerization, especially at elevated temperatures.[2] Adhering to a low-temperature profile and slowly adding the substrate to the acid mixture can help minimize this side reaction.
-
Issue 3: The product fails to precipitate or forms an oil during workup.
-
Potential Cause A: Insufficient Quenching.
-
Solution: Use a sufficient quantity of crushed ice to ensure the temperature of the mixture remains low during the quench and that the acid is adequately diluted. The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture.
-
-
Potential Cause B: Presence of Solvent Residues.
-
Solution: If a co-solvent was used, it might be preventing precipitation. Ensure all solvents are compatible with the workup procedure. If an oil forms, try stirring the mixture vigorously for an extended period or seeding with a small crystal of pure product to induce crystallization.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Lab Scale (1-10 g) | Scale-Up (100-500 g) | Notes |
| Starting Material | 6-Chloro-1H-indazole | 6-Chloro-1H-indazole | Purity > 98% recommended |
| Nitric Acid (65%) | 1.1 equivalents | 1.05-1.1 equivalents | Use of excess HNO₃ can lead to dinitration |
| Sulfuric Acid (98%) | 4-5 mL per g of substrate | 3-4 mL per g of substrate | Acts as solvent and catalyst |
| Reaction Temperature | 0-5°C | 0-5°C | Critical for selectivity and safety[1] |
| Addition Time | 20-30 minutes | 1-2 hours | Slow addition is crucial for temperature control |
| Reaction Time | 2-4 hours | 3-5 hours | Monitor by TLC/HPLC |
| Typical Yield | 75-85% | 70-80% | Yields can vary based on scale and purity |
| Purity (Crude) | >90% | >88% | Main impurity is often the 7-nitro isomer |
| Purity (Recrystallized) | >99% | >99% | Ethanol or isopropanol are common solvents |
Experimental Protocol: Nitration of 6-Chloro-1H-indazole
Materials:
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6-Chloro-1H-indazole (1 equivalent)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 65%)
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Crushed Ice
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Deionized Water
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Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Procedure:
-
Acid Mixture Preparation: In a reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add concentrated sulfuric acid (4 mL per gram of starting material).
-
Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath.
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Substrate Addition: Slowly add the 6-Chloro-1H-indazole to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
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Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid (0.5 mL per g of substrate). Cool this mixture to 0°C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the indazole in sulfuric acid over 1-2 hours. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[1]
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., 1:1 Ethyl Acetate:Hexane).
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Workup (Quenching): Once the reaction is complete, carefully pour the reaction mixture slowly into a separate vessel containing a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).
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Precipitation and Isolation: A yellow solid should precipitate. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
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Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield crude this compound.
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Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yield issues.
Caption: Experimental workflow for the synthesis of the target compound.
References
stability issues of 6-Chloro-5-nitro-1H-indazole under acidic conditions
Technical Support Center: 6-Chloro-5-nitro-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific degradation kinetics and pathways for this compound under acidic conditions are not extensively documented in publicly available literature. The information provided below is based on general principles of chemical stability for nitroaromatic and heterocyclic compounds and should be used as a guideline for experimental design.
Frequently Asked Questions (FAQs)
Q1: I am observing a change in the color of my solution containing this compound in an acidic medium. What could be the cause?
A1: A color change, such as deepening of yellow or development of a brownish tint, in your acidic solution of this compound could be an initial indicator of degradation. This may be due to the formation of degradation products with different chromophores. It is recommended to analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm any changes in the purity of the compound.
Q2: What are the potential degradation pathways for this compound in acidic conditions?
A2: While specific pathways are not established, based on the structure, potential acid-catalyzed degradation could involve:
-
Hydrolysis of the nitro group: This is a possibility, especially under harsh acidic conditions and elevated temperatures, which could lead to the formation of a hydroxyl group in place of the nitro group.
-
Protonation of the indazole ring: The nitrogen atoms in the indazole ring can be protonated in acidic media. This can potentially lead to ring-opening or other rearrangements, affecting the stability of the molecule.
-
Hydrolysis of the chloro group: Although less likely than nitro group hydrolysis under typical acidic conditions, substitution of the chloro group with a hydroxyl group could occur under more forcing conditions.
Electron-withdrawing groups, such as the nitro group, can increase the susceptibility of related compounds to hydrolysis[1][2].
Q3: My HPLC analysis shows a decrease in the peak area of this compound and the appearance of new peaks after incubation in acid. What should I do?
A3: The decrease in the main peak area and the emergence of new peaks are strong evidence of degradation. To troubleshoot this:
-
Characterize the degradants: Use a mass spectrometer coupled with your liquid chromatography system (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks. This will help in the tentative identification of the degradation products.
-
Perform a mass balance study: Quantify the parent compound and the degradation products to see if the total mass is conserved. This is a key aspect of forced degradation studies[3].
-
Adjust experimental conditions: If the degradation is too rapid, consider using milder acidic conditions (higher pH), lower temperatures, or shorter incubation times.
Q4: What are the recommended storage conditions for solutions of this compound in acidic buffers?
A4: To minimize degradation, it is advisable to prepare acidic solutions of this compound fresh whenever possible. If short-term storage is necessary, store the solutions at refrigerated temperatures (2-8 °C) and protect them from light to prevent any potential photolytic degradation.
Troubleshooting Guides
Issue 1: High variability in stability results under acidic conditions.
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Possible Cause 1: Inconsistent pH.
-
Troubleshooting Step: Ensure the pH of your acidic medium is accurately measured and buffered. Small variations in pH can lead to significant differences in degradation rates.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Use a calibrated and stable heating source (e.g., a water bath or a dry block heater) for your stability studies. Monitor the temperature throughout the experiment.
-
-
Possible Cause 3: Presence of impurities.
-
Troubleshooting Step: Ensure the starting material is of high purity. Impurities could catalyze degradation. Also, use high-purity acids and solvents for your studies.
-
Issue 2: Inability to achieve significant degradation in a forced degradation study.
-
Possible Cause 1: Acidic conditions are too mild.
-
Troubleshooting Step: Increase the severity of the conditions. This can be achieved by decreasing the pH (using a stronger acid or higher concentration), increasing the temperature, or extending the incubation time. Forced degradation studies often involve more severe conditions than accelerated stability testing[4][5][6].
-
-
Possible Cause 2: Low solubility in the acidic medium.
-
Troubleshooting Step: If the compound is not fully dissolved, the degradation will be limited. Consider adding a co-solvent like acetonitrile or methanol to improve solubility. However, be aware that co-solvents can influence the degradation pathway[3].
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Data Presentation
Table 1: Hypothetical Stability of this compound under Various Acidic Stress Conditions (Illustrative Example)
| Condition ID | Acid | Concentration | Temperature (°C) | Time (hours) | Hypothetical Degradation (%) |
| A-1 | HCl | 0.1 N | 60 | 2 | ~ 5% |
| A-2 | HCl | 0.1 N | 80 | 4 | ~ 15% |
| A-3 | HCl | 1 N | 80 | 4 | ~ 40% |
| A-4 | H₂SO₄ | 0.1 N | 80 | 4 | ~ 12% |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
For acidic stress, dilute the stock solution with an appropriate acidic solution (e.g., 0.1 N HCl, 1 N HCl, or 0.1 N H₂SO₄) to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization:
-
Immediately after withdrawal, neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 1 N NaOH) to stop the acid-catalyzed degradation.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
-
A common analytical technique for such studies is reverse-phase HPLC[4].
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks.
-
Couple the HPLC system to a mass spectrometer (LC-MS) for the identification of degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) can also be used for detailed structural elucidation[7].
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Determine the relative retention times and peak areas of the degradation products.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting N-1 vs N-2 alkylation of 6-Chloro-5-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-1 versus N-2 alkylation of 6-chloro-5-nitro-1H-indazole. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
A1: The alkylation of this compound is challenging due to the presence of two nucleophilic nitrogen atoms, N-1 and N-2, within the indazole ring.[1][2] Direct alkylation often results in a mixture of N-1 and N-2 alkylated regioisomers, which can be difficult to separate and reduces the yield of the desired product. The regioselectivity is highly dependent on a delicate balance of reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric characteristics of the substituents on the indazole ring.[1][3][4]
Q2: What are the general principles governing N-1 vs. N-2 selectivity in indazole alkylation?
A2: The regiochemical outcome of indazole alkylation is primarily governed by the interplay between thermodynamic and kinetic control.[1][2]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][5] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[1][5]
-
Kinetic Control: The N-2 position can sometimes be the site of faster initial attack, leading to the kinetically favored product.[6] Conditions that do not allow for equilibration may yield a higher proportion of the N-2 isomer.
Q3: How do the substituents (6-chloro and 5-nitro) on my specific indazole affect alkylation?
A3: The electron-withdrawing nature of the nitro group at the C-5 position and the chloro group at the C-6 position significantly influences the electronic properties of the indazole ring. Electron-withdrawing groups tend to decrease the nucleophilicity of the nitrogen atoms. While specific data for this compound is limited in the provided results, general principles suggest that these substituents will impact the pKa of the N-H proton and the relative nucleophilicity of N-1 and N-2, thereby affecting the N-1/N-2 ratio.
Q4: Which conditions generally favor N-1 alkylation?
A4: For preferential N-1 alkylation, conditions that favor thermodynamic control are typically employed. A widely reported successful method involves the use of a strong, non-nucleophilic base in an aprotic solvent.[3][4][7] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that has been shown to provide high N-1 selectivity for a variety of indazole substrates.[3][4][8]
Q5: Which conditions generally favor N-2 alkylation?
A5: Achieving N-2 selectivity often requires conditions that favor kinetic control or utilize specific directing effects.[1]
-
Steric Hindrance: Substituents at the C-7 position can sterically block the N-1 position, thereby directing alkylation to N-2.[3][4][9]
-
Alternative Reagents: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) have been shown to favor the formation of the N-2 isomer in some cases.[1][4] Additionally, acid-catalyzed reactions with diazo compounds have demonstrated high selectivity for the N-2 position.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Strategies |
| Poor Regioselectivity (Mixture of N-1 and N-2 isomers) | Reaction conditions are not optimized for the desired isomer. | For N-1 selectivity: Switch to NaH as the base and anhydrous THF as the solvent. Ensure the reaction is run at a temperature that allows for thermodynamic equilibration. For N-2 selectivity: Consider Mitsunobu conditions or an acid-catalyzed reaction with a diazo compound if applicable. |
| Low Reaction Yield | Incomplete deprotonation of the indazole. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and the solvent is anhydrous. |
| Poor reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., iodide or triflate instead of bromide or chloride). Increase the reaction temperature or prolong the reaction time. | |
| Degradation of starting material or product. | Run the reaction under an inert atmosphere (nitrogen or argon). Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction. | |
| Difficulty Separating N-1 and N-2 Isomers | The isomers have very similar polarities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization may also be an effective purification method.[7] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of this compound
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.[3][4]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions Favoring N-2 Alkylation (Mitsunobu Reaction)
This protocol provides an alternative that may favor the formation of the N-2 alkylated product.[1][4]
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the alcohol (1.5 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: A generalized workflow for the alkylation of this compound.
Caption: Key factors directing the regioselectivity of indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. pure.mpg.de [pure.mpg.de]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Chloro-5-nitro-1H-indazole
This guide provides detailed protocols and troubleshooting advice for the column chromatography purification of 6-Chloro-5-nitro-1H-indazole, a crucial intermediate in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The recommended stationary phase is silica gel (230-400 mesh). This is a standard and effective choice for the purification of moderately polar compounds like nitro-indazole derivatives.[1]
Q2: How do I determine the optimal solvent system for the purification?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to performing the column chromatography.[1] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound to ensure good separation. A common mobile phase consists of a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent such as ethyl acetate (EtOAc).[1]
Q3: What is the best method for loading the crude sample onto the column?
A3: Dry loading is often the preferred method for loading the crude this compound. This involves dissolving the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), adding a small amount of silica gel (approximately 2-3 times the weight of the crude material), and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the key steps for the successful purification of this compound using automated flash column chromatography.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (230-400 mesh)[1]
-
Mobile Phase Solvents: Petroleum ether (or hexanes) and ethyl acetate (EtOAc), both HPLC grade[1]
-
Crude Sample: Synthesized this compound
-
Instrumentation: Automated flash chromatography system with a UV detector[1]
-
Analytical TLC: Silica gel 60 F254 plates[1]
2. Thin-Layer Chromatography (TLC) for Method Development:
-
Dissolve a small amount of the crude this compound in a suitable solvent like ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various ratios of petroleum ether and ethyl acetate.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.[1]
Table 1: Example TLC Solvent Systems and Corresponding Rf Values
| Petroleum Ether : Ethyl Acetate Ratio | Approximate Rf of this compound | Observation |
| 9:1 | ~0.45 | The compound moves too quickly, leading to poor separation from less polar impurities.[1] |
| 8:2 | ~0.30 | This is often optimal for column chromatography, allowing for good separation.[1] |
| 7:3 | ~0.18 | The compound moves too slowly, which can result in broader peaks and longer run times.[1] |
3. Flash Column Chromatography Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane.
-
Add silica gel (2-3 times the weight of the crude material) to the solution.[1]
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
Pack a column with silica gel using the chosen mobile phase.
-
Equilibrate the column by running the starting mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Carefully load the prepared dry sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin the elution with the initial solvent system determined by TLC.
-
A typical gradient would be:
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.[1]
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in the Column Chromatography of this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a target Rf of 0.2-0.3. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Elutes Too Slowly or Not at All | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Streaking of Spots on TLC | The sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound may be acidic or basic. | Consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly and is not allowed to run dry. |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the column chromatography of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 6-Chloro-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The following sections detail common analytical techniques, present comparative data with related nitroaromatic compounds, and provide standardized experimental protocols. This information is intended to assist researchers in establishing robust quality control procedures and ensuring the identity and purity of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, while Infrared (IR) spectroscopy identifies characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the indazole ring are influenced by the electron-withdrawing effects of the nitro group and the halogen substituent.
Comparative ¹H NMR Data of Nitro-1H-Indazoles
The following table compares the predicted ¹H NMR chemical shifts for this compound with the experimental data for other nitro-1H-indazole isomers. The data for the comparative compounds is sourced from a study by Elguero et al.[1].
| Compound | H-3 | H-4 | H-7 | Other Protons | Solvent |
| This compound (Predicted) | ~8.3 ppm (s) | ~8.0 ppm (s) | ~8.6 ppm (s) | - | DMSO-d₆ |
| 4-Nitro-1H-indazole[1] | 8.63 ppm (s) | - | 8.12 ppm (d) | 7.85 ppm (t), 8.52 ppm (d) | DMSO-d₆ |
| 5-Nitro-1H-indazole[1][2] | 8.45 ppm (s) | 8.81 ppm (d) | 7.89 ppm (d) | - | DMSO-d₆ |
| 6-Nitro-1H-indazole[1] | 8.36 ppm (s) | 8.16 ppm (d) | 8.85 ppm (s) | - | DMSO-d₆ |
| 7-Nitro-1H-indazole[1] | 8.70 ppm (s) | 8.01 ppm (d) | - | 7.50 ppm (t) | DMSO-d₆ |
Comparative ¹³C NMR Data of Nitro-1H-Indazoles
The ¹³C NMR data provides further confirmation of the carbon skeleton. The table below presents predicted ¹³C NMR chemical shifts for this compound alongside experimental data for related compounds[1][3].
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| This compound (Predicted) | ~135 | ~122 | ~118 | ~142 | ~130 | ~115 | ~140 | DMSO-d₆ |
| 4-Nitro-1H-indazole[1] | 136.7 | 120.2 | 140.8 | 123.3 | 121.2 | 112.0 | 140.8 | DMSO-d₆ |
| 5-Nitro-1H-indazole[1] | 136.7 | 123.3 | 119.2 | 142.2 | 120.0 | 112.0 | 143.9 | DMSO-d₆ |
| 6-Nitro-1H-indazole[1] | 135.3 | 125.9 | 122.1 | 115.1 | 146.2 | 109.2 | 138.8 | DMSO-d₆ |
| 7-Nitro-1H-indazole[1] | 134.3 | 127.1 | 129.5 | 117.8 | 129.5 | 130.4 | 134.3 | DMSO-d₆ |
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the frequency-domain spectrum. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are expected for the N-H, C=C, and N-O bonds.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C Stretch | 1600-1650 | Medium |
| N=O Asymmetric Stretch | 1500-1550 | Strong |
| N=O Symmetric Stretch | 1330-1370 | Strong |
| C-N Stretch | 1200-1300 | Medium |
| C-Cl Stretch | 700-800 | Strong |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of similar compounds.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like nitroaromatic compounds.[4][5][6][7]
Typical HPLC Parameters for Nitroaromatic Compounds
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient might be 25% B to 65% B over 10 minutes.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Analysis: Determine the retention time and peak area of the main component. Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. For some nitroaromatic compounds, derivatization may be necessary to improve volatility and thermal stability.[8]
Typical GC-MS Parameters for Nitroaromatic Derivatives
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250-280 °C |
| Oven Program | Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. If necessary, perform a derivatization reaction (e.g., silylation) to increase volatility.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Method Execution: Inject the prepared sample into the GC. The separated components will then enter the mass spectrometer for detection.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 198.0070 |
| [M-H]⁻ | 196.0092 |
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or perform an LC separation prior to MS analysis. Acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and decomposition behavior of a compound.[9][10][11]
Expected Thermal Properties
| Parameter | Expected Value/Behavior |
| Melting Point (DSC) | Sharp endothermic peak. The exact temperature would need to be determined experimentally. |
| Decomposition (DSC/TGA) | Exothermic decomposition at elevated temperatures. Nitroaromatic compounds are known to be energetic materials.[11] |
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or gold-plated crucible.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature and mass loss from the TGA curve.
Visualizations
Experimental Workflow for Compound Characterization
Caption: A general experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for the comprehensive characterization of the target compound.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. epa.gov [epa.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
A Comparative Guide to Purity Analysis of 6-Chloro-5-nitro-1H-indazole: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-5-nitro-1H-indazole is a key building block in the synthesis of various therapeutic agents. Ensuring its purity through robust analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] A reversed-phase HPLC (RP-HPLC) method is the most common approach for separating and quantifying impurities in compounds like this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Parameter | HPLC-UV | GC-MS | DSC |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. Well-suited for identifying and quantifying a wide range of organic impurities. | Suitable for volatile and thermally stable compounds. Effective for identifying volatile organic impurities and residual solvents. | Applicable to highly pure (>98%), crystalline substances that melt without decomposition. Provides a measure of total eutectic impurities.[2][3] |
| Specificity | High, especially with photodiode array (PDA) detection for peak purity analysis. | Very high, as it provides structural information from mass fragmentation patterns. | Low, as it does not separate or identify individual impurities. |
| Sensitivity | High (typically ppm to ppb range). | Very high (typically ppb to ppt range), especially with selected ion monitoring (SIM).[4] | Lower, best suited for detecting impurities at levels of 0.1% and above. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | High; run times can be faster than HPLC for volatile analytes. | High; a single analysis can be completed in under an hour. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Limitations | Requires soluble samples; may not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds.[4][5] | Does not provide information on the identity or number of impurities; not suitable for amorphous or decomposing samples.[3] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This proposed method is based on established protocols for similar nitroaromatic and indazole derivatives.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Differential Scanning Calorimetry (DSC)
This technique provides a measure of the total molar purity of the sample.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg, accurately weighed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 2 °C/min.
-
Temperature Range: From ambient temperature to a temperature above the melting point of the compound.
-
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[2]
Visualization of Analytical Workflows
Conclusion
For the comprehensive purity assessment of this compound, HPLC stands out as the most suitable and robust primary technique. It allows for the separation, identification, and quantification of a wide range of potential non-volatile impurities.
GC-MS serves as a valuable complementary technique, particularly for the analysis of volatile organic impurities and residual solvents that may not be amenable to HPLC analysis. Its high specificity is also advantageous for the structural elucidation of unknown volatile impurities.
DSC is a useful orthogonal technique for determining the total molar purity of highly pure, crystalline samples.[2][6] It can be employed as a rapid screening tool for batch-to-batch consistency but does not replace the detailed impurity profiling provided by chromatographic methods.
References
The Rising Potential of 6-Chloro-5-nitro-1H-indazole Derivatives in Drug Discovery
A comparative analysis of the biological activities of 6-chloro-5-nitro-1H-indazole derivatives reveals a promising scaffold for the development of new therapeutic agents. These compounds have demonstrated a breadth of biological activities, including anticancer, antimicrobial, and antiparasitic effects. This guide provides a comprehensive overview of their performance, supported by available experimental data, detailed protocols, and mechanistic insights.
Comparative Biological Activity
Derivatives of this compound have been the subject of various studies to evaluate their therapeutic potential. The core structure, a fusion of a benzene and pyrazole ring, offers a versatile template for chemical modifications, leading to a wide spectrum of biological activities.[1]
Anticancer Activity
Several studies have highlighted the antiproliferative effects of nitroindazole derivatives against various cancer cell lines.[2] Notably, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[2][3] The presence and position of the nitro group are crucial in determining the cytotoxic potency of these compounds.[2]
Antimicrobial and Antiparasitic Activity
The antimicrobial potential of nitroindazoles has been explored, with synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole showing promising in vitro antibacterial, antifungal, and antitubercular activities.[2][4] Furthermore, recent research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their potent antileishmanial activity against different Leishmania species.[2][5] Molecular docking studies suggest that these compounds may act by inhibiting trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the biological activity of 6-nitro-1H-indazole derivatives.
Table 1: Antiproliferative Activity of Benzo[g]indazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 11a | NCI-H460 (Lung Carcinoma) | 5-15 |
| 11b | NCI-H460 (Lung Carcinoma) | 5-15 |
| 12a | NCI-H460 (Lung Carcinoma) | 5-15 |
| 12b | NCI-H460 (Lung Carcinoma) | 5-15 |
Data sourced from a study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives.[2][3]
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [6]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Table 3: Antibacterial Activity of Benzo[g]indazole Derivatives [6]
| Compound ID | Target | MIC (µg/mL) |
| 12a | N. gonorrhoeae | 250 |
| 13b | N. gonorrhoeae | 62.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 6-nitro-1H-indazole derivatives.
Synthesis of 2-Azetidinone Derivatives of 6-nitro-1H-indazole[4]
-
Step 1: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole. 6-Nitro-1H-indazole is reacted with Cl(CH₂)₂Br at room temperature. The disappearance of the –NH absorption and the appearance of N-CH₂ and C-Cl absorptions in the IR spectrum confirm the product formation.
-
Step 2: Synthesis of 1-(2-hydrazinoethyl)-6-nitro-1H-indazole. The product from Step 1 is reacted with hydrazine hydrate at room temperature.
-
Step 3 & 4: Synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. The product from Step 2 undergoes further reactions to yield the final 2-azetidinone derivatives.
In Vitro Antileishmanial Activity Assay (MTT Assay)[5][6]
-
Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.
-
Compound Exposure: The cultured promastigotes are exposed to increasing concentrations of the synthesized 3-chloro-6-nitro-1H-indazole derivatives.
-
MTT Assay: The cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to a colored formazan product.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of a compound that causes a 50% reduction in parasite growth.
Mechanistic Insights and Visualizations
To better understand the biological activity of these compounds, it is essential to visualize their proposed mechanisms of action and the experimental workflows used to evaluate them.
Caption: Workflow for the synthesis and biological evaluation of 6-nitro-1H-indazole derivatives.
Caption: Inhibition of Trypanothione Reductase in Leishmania by a 6-nitro-1H-indazole derivative.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Chloro-Nitro-1H-Indazole Analogs as Antileishmanial Agents
This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of substituted chloro-nitro-1H-indazole analogs. While the initial focus was on the 6-chloro-5-nitro-1H-indazole scaffold, the available research literature provides a more comprehensive dataset for its isomer, 3-chloro-6-nitro-1H-indazole . The findings from these analogs offer valuable insights into the therapeutic potential of this chemical class, particularly as antileishmanial agents. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in various biologically active compounds.[1][2] This guide summarizes quantitative biological data, details the experimental methodologies used, and visualizes key processes to aid researchers in the field of drug discovery.
Comparative Analysis of Biological Activity
The primary biological activity reported for 3-chloro-6-nitro-1H-indazole derivatives is their efficacy against various species of the Leishmania parasite, the causative agent of leishmaniasis.[3][4] The antiparasitic activity is significantly influenced by the nature of the heterocyclic substituents attached to the indazole core. The following table summarizes the in vitro antileishmanial activity (IC50 in µM) of a series of synthesized analogs against promastigotes of L. infantum, L. tropica, and L. major.
| Compound ID | R Group (Substituent) | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |
| 4 | 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl | 11.23 | >50 | >50 |
| 5 | 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl | 13.41 | >50 | >50 |
| 7 | 1-benzyl-1H-1,2,3-triazol-4-yl | 19.33 | >50 | >50 |
| 10 | 1-(p-tolyl)-1H-1,2,3-triazol-4-yl | 24.11 | >50 | >50 |
| 11 | 1-phenyl-1H-1,2,3-triazol-4-yl | 18.21 | 33.45 | >50 |
| 12 | 5-methyl-3-phenylisoxazolin-5-yl | 15.34 | >50 | >50 |
| 13 | 3,5-diphenylisoxazolin-5-yl | 21.09 | 41.11 | 28.32 |
| Amphotericin B | Standard Drug | 0.21 | 0.25 | 0.29 |
Data extracted from studies on 3-chloro-6-nitro-1H-indazole derivatives.[3][4]
From this data, a preliminary SAR can be established:
-
The inhibitory activity is most pronounced against L. infantum.
-
Compounds featuring a 1,2,3-triazole moiety (compounds 4, 5, 7, 10, 11 ) demonstrate moderate activity, with substitutions on the phenyl ring of the triazole influencing potency.
-
The isoxazoline-containing compounds (12 and 13 ) also exhibit activity.
-
Compound 13 was the only analog to show activity against all three tested Leishmania species, albeit at higher concentrations than the standard drug, Amphotericin B.[3]
Experimental Protocols
Synthesis of 3-chloro-6-nitro-1H-indazole Analogs
The synthesis of the evaluated compounds was achieved through a multi-step process, with a key step being a 1,3-dipolar cycloaddition reaction.
General Procedure:
-
Preparation of the Dipolarophile: The starting material, 3-chloro-6-nitro-1H-indazole, is functionalized with a dipolarophile group (e.g., an alkyne or an alkene) at the N1 position.
-
1,3-Dipolar Cycloaddition: The functionalized indazole is then reacted with a suitable 1,3-dipole (e.g., an azide to form a triazole, or a nitrone to form an isoxazoline).
-
Reaction Conditions: The cycloaddition is typically carried out in an organic solvent and may be heated to achieve completion. The reaction is monitored by thin-layer chromatography.
-
Purification: The final products are purified using column chromatography to yield the desired substituted indazole analogs.[3][4]
Synthesis workflow for triazole-substituted indazole analogs.
In Vitro Antileishmanial Activity Assay (MTT Assay)
The antiparasitic activity of the synthesized compounds was determined using a colorimetric MTT assay, which measures cell viability.[3][5]
Protocol:
-
Parasite Culture: Promastigote forms of L. infantum, L. tropica, and L. major are cultured in appropriate media at 26°C.
-
Compound Exposure: The parasites are seeded into 96-well plates and exposed to various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 26°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the compound concentration.
Proposed Mechanism of Action
Molecular docking studies suggest that these indazole derivatives may exert their antileishmanial effect by inhibiting trypanothione reductase (TryR) .[3][4] TryR is a crucial enzyme in the parasite's antioxidant defense system, responsible for maintaining the reduced state of trypanothione. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to parasite death.
Proposed mechanism of action via TryR inhibition.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis of 6-Chloro-5-nitro-1H-indazole and its Analogs
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this definitive insight, offering crucial data for structure-activity relationship studies and rational drug design. This guide presents a comparative analysis of the crystallographic data for derivatives of 6-Chloro-5-nitro-1H-indazole, a scaffold of interest in medicinal chemistry. While experimental crystallographic data for this compound itself is not publicly available, this guide leverages data from closely related analogs to provide valuable structural comparisons.
Comparative Crystallographic Data
To understand the subtle yet significant impact of substituent placement on the crystal packing and molecular geometry of nitro-indazoles, a comparison of key crystallographic parameters is presented below. The data is derived from published single-crystal X-ray diffraction studies of three analogs.
| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole[1][2] | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[3] | 3-chloro-1-ethyl-6-nitro-1H-indazole[4] |
| Chemical Formula | C₈H₆ClN₃O₂ | C₁₀H₈ClN₃O₂ | C₉H₈ClN₃O₂ |
| Molecular Weight | 211.61 | 237.64 | 225.63 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 3.8273 (2) | 11.9791 (3) | 7.4984 (3) |
| b (Å) | 14.678 (6) | 12.0321 (3) | 16.2805 (7) |
| c (Å) | 15.549 (6) | 15.1383 (4) | 8.3363 (3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 96.130 (9) | 109.939 (1) | 97.403 (4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 868.5 (6) | 2049.53 (9) | 1009.19 (7) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 296 | 150 | 293 |
| Radiation | Mo Kα | Mo Kα | Cu Kα |
| R-factor | 0.043 | Not Reported | Not Reported |
Experimental Workflow for Small Molecule X-ray Crystallography
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. The diagram below outlines the key stages of this process.
Experimental Protocols
A detailed, generalized protocol for the X-ray crystallographic analysis of a small organic molecule like this compound is provided below.
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for small organic molecules is slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened to find conditions that yield high-quality single crystals.
Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Data Processing and Structure Solution
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. The unit cell parameters and space group are determined from the diffraction data.
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
Structure Refinement and Validation
The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
References
A Comparative Analysis of 5-Nitro vs. 6-Nitro Indazole Derivatives for Drug Development
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry. The introduction of a nitro group at either the 5- or 6-position of the indazole ring significantly influences the molecule's physicochemical properties and biological activities. This guide provides an objective comparison of 5-nitro and 6-nitro indazole derivatives, summarizing key experimental data to inform future research and development efforts.
While direct, side-by-side comparative studies across all biological activities are limited, this guide synthesizes the available data on their synthesis, spectroscopic characteristics, and therapeutic potential. A notable commonality is the activity of both isomers as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.
Data Presentation
Physicochemical and Spectroscopic Data
The position of the nitro group subtly influences the spectroscopic properties of the indazole core. Below is a summary of available data for the parent 5-nitroindazole and 6-nitroindazole.
| Property | 5-Nitroindazole | 6-Nitroindazole |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molar Mass | 163.13 g/mol | 163.13 g/mol |
| Melting Point | 208-209 °C | 180-182 °C |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.77 (s, 1H), 8.84 (d, 1H), 8.43 (s, 1H), 8.21 (dd, 1H), 7.75 (d, 1H) | δ 13.8 (s, 1H), 8.47 (s, 1H), 8.36 (s, 1H), 8.03 (d, 1H), 7.95 (d, 1H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 145.8, 138.5, 134.2, 126.0, 121.8, 114.7, 106.9 | δ 142.1, 140.2, 135.2, 122.2, 121.2, 118.0, 110.1 |
| IR (KBr, cm⁻¹) | 3100-3000 (N-H), 1520, 1340 (NO₂) | 3100-3000 (N-H), 1525, 1345 (NO₂) |
| MS (EI, m/z) | 163 [M]⁺ | 163 [M]⁺ |
Biological Activity
The biological activities of 5-nitro and 6-nitro indazole derivatives are diverse, with different substitutions leading to varying potencies in different therapeutic areas. The position of the nitro group is a critical determinant of biological activity.[1] For instance, 5- and 6-nitroindazoles and their derivatives are frequently associated with antiparasitic and antimicrobial activities.[1]
Table 2: Anticancer Activity of Nitroindazole Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) |
| 6-Nitroindazole | Substituted benzo[g]indazoles | NCI-H460 (Lung) | 5-15 |
| 5-Nitroindazole | 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10, HT-29 | Moderate Activity |
Table 3: Antiparasitic and Antimicrobial Activity of Nitroindazole Derivatives
| Derivative Class | Compound Example | Organism | Activity/MIC |
| 6-Nitroindazole | 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity |
| 5-Nitroindazole | Substituted 5-nitroindazoles | Trichomonas vaginalis | Remarkable trichomonacidal activity |
| 5-Nitroindazole | Substituted 5-nitroindazoles | Trypanosoma cruzi | Interesting antichagasic activity |
| 5-Nitroindazole | 5-nitro indazole acetamides | Mycobacterium tuberculosis H37Rv | As low as 1.6 µg/mL |
Experimental Protocols
General Synthesis of Nitroindazole Derivatives
A common route to synthesize the core nitroindazole structure involves the nitration of indazole or the cyclization of appropriately substituted precursors.
Synthesis of 5-Nitroindazole from 2-Methyl-4-nitroaniline:
-
Dissolve 2-methyl-4-nitroaniline in glacial acetic acid.
-
Add a solution of sodium nitrite in water at a temperature below 25 °C.
-
Stir the mixture for several hours at room temperature.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-nitroindazole.
Synthesis of 6-Nitroindazole from 2-Methyl-5-nitroaniline:
-
A similar procedure to the synthesis of 5-nitroindazole is followed, starting with 2-methyl-5-nitroaniline.
In Vitro Antiproliferative MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., NCI-H460) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis).
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and evaluation of nitroindazole derivatives.
Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by nitroindazole derivatives.
References
Validating the Synthesis of 6-Chloro-5-nitro-1H-indazole: A Comparative Guide to Synthesis and NMR Characterization
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of synthesized heterocyclic compounds is paramount. This guide provides a comparative overview of synthetic routes for 6-chloro-5-nitro-1H-indazole and details the validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental protocols and comparative spectral data are presented to aid in the replication and verification of this important chemical entity.
Introduction
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise placement of the chloro and nitro substituents on the indazole core is critical for its intended pharmacological properties. Therefore, robust synthetic methods coupled with thorough analytical validation are essential. This guide focuses on a primary synthetic route via diazotization and compares it with an alternative approach. The core of the validation process is the detailed analysis of ¹H and ¹³C NMR spectroscopic data.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways. Here, we compare a classical approach involving diazotization with a more contemporary method.
| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield |
| Method 1: Diazotization of 2-Methylaniline Derivative | 4-Chloro-5-nitro-2-methylaniline | 1. Diazotization of the aniline. 2. In situ cyclization. | Utilizes readily available starting materials. Well-established reaction class. | Can involve unstable diazonium intermediates. Reaction conditions may require careful control. | Moderate to Good |
| Method 2: From N-Tosylhydrazones and Nitroaromatics | A suitable N-tosylhydrazone and a nitroaromatic compound | 1. Formation of N-tosylhydrazone. 2. Base-mediated reaction with a nitroaromatic compound. | Metal-free conditions are often possible. Can offer a broader substrate scope. | Requires the synthesis of the N-tosylhydrazone precursor. | Variable |
NMR Spectral Data for Structural Validation
While a publicly available, experimentally confirmed NMR spectrum for this compound is not readily found in the literature, we can predict the expected chemical shifts based on data from closely related, structurally verified indazole derivatives. These predictions are crucial for validating the successful synthesis of the target molecule.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~8.3 | s | The chemical shift is influenced by the electron-withdrawing nitro group. |
| H-4 | ~7.8 | s | Expected to be a singlet due to the adjacent nitro group. |
| H-7 | ~8.0 | s | Appears as a singlet due to the adjacent chloro group. |
| NH | >13.0 | br s | The N-H proton of indazoles is typically broad and downfield. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~122 |
| C-5 | ~142 |
| C-6 | ~130 |
| C-7 | ~115 |
| C-7a | ~140 |
Experimental Protocols
Method 1: Synthesis of this compound via Diazotization
This procedure is adapted from established methods for the synthesis of nitroindazoles from 2-methylanilines.
Step 1: Synthesis of 4-Chloro-5-nitro-2-methylaniline (Precursor)
A detailed protocol for the synthesis of the starting material, 4-chloro-5-nitro-2-methylaniline, would be required and typically involves the nitration of 4-chloro-2-methylaniline.
Step 2: Diazotization and Cyclization
-
Dissolution: Dissolve 4-chloro-5-nitro-2-methylaniline in glacial acetic acid.
-
Cooling: Cool the solution to below 25°C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 25°C.
-
Cyclization: Stir the reaction mixture at room temperature for several hours to allow for the in situ cyclization of the diazonium salt intermediate.
-
Isolation: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation: Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Process the spectra and compare the observed chemical shifts and multiplicities with the predicted values and data from related compounds to confirm the structure.
Visualization of the Validation Workflow
A Comparative Guide to the Mass Spectrometry Analysis of 6-Chloro-5-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the precise structural characterization of novel heterocyclic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of 6-Chloro-5-nitro-1H-indazole, a compound of interest in medicinal chemistry. We will explore the predicted fragmentation pattern and discuss the relative merits of different ionization methods, supported by generalized experimental protocols.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is paramount in obtaining meaningful mass spectrometric data. For a molecule such as this compound, which possesses polarity, a heteroaromatic system, and thermally sensitive nitro and chloro groups, different ionization methods will yield varied information. The most common techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—are compared below for their suitability in analyzing this compound.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[1][2] | Provides detailed structural information through reproducible fragmentation patterns.[3] Useful for library matching and structural elucidation. | May not produce a visible molecular ion peak due to the high energy involved, which can cause extensive fragmentation of the molecule.[1] The compound must be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4][5] | A soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), which is crucial for molecular weight determination.[4][6] Suitable for polar molecules.[7] | May not induce sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).[8] Susceptible to ion suppression from salts and other matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.[9][10] | Suitable for a wide range of medium to low polarity compounds that are thermally stable.[10] Less susceptible to matrix effects than ESI. | Can be thermally harsh, potentially causing degradation of thermally labile compounds.[9] Generally produces singly charged ions, which may be less informative for high-mass compounds. |
Predicted Electron Ionization (EI) Fragmentation Pattern
While no experimental spectrum for this compound is readily available, a plausible fragmentation pattern under Electron Ionization (EI) can be predicted based on the known fragmentation of related compounds, such as indazoles, nitroaromatics, and chloroaromatics.
The molecular ion ([M]⁺˙) of this compound (m/z 197 for ³⁵Cl and 199 for ³⁷Cl in an approximate 3:1 ratio) is expected to undergo a series of fragmentation reactions.[11] Key predicted fragmentation pathways include:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment at m/z 151/153.
-
Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO) followed by a carbon monoxide (CO) molecule is another characteristic pathway for nitroaromatic compounds, resulting in fragments at m/z 167/169 and subsequently m/z 139/141.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl), yielding a fragment at m/z 162.
-
Ring Cleavage: The indazole ring system can undergo cleavage, often initiated by the loss of substituents. For example, after the loss of the nitro group, the chloro-indazole fragment may lose HCN, a common fragmentation for nitrogen-containing heterocycles.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
Below are generalized experimental protocols for the analysis of a small molecule like this compound using different mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This technique is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI is ideal for polar and thermally labile molecules.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes can be tested.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)
APCI is a good alternative for compounds with moderate polarity that are thermally stable.
-
Sample Preparation: Similar to ESI-MS, prepare a diluted solution of the sample in the initial mobile phase.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an APCI source.
-
LC Conditions: Same as for ESI-MS.
-
MS Conditions:
-
Ionization Mode: APCI, positive and negative modes can be tested.
-
Vaporizer Temperature: 350 °C.
-
Corona Current: 4 µA.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 60 psi.
-
Mass Range: m/z 50-500.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mytutor.co.uk [mytutor.co.uk]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Assessing the Antiprotozoal Potential of 6-Chloro-5-nitro-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antiprotozoal activity of nitroindazole derivatives, with a focus on the potential of the 6-chloro-5-nitro-1H-indazole scaffold. Due to a lack of publicly available data on the specific antiprotozoal activity of this compound, this guide presents data on the closely related isomeric compound, 3-chloro-6-nitro-1H-indazole, to offer insights into the potential efficacy of this chemical class. This data is compared with established antiprotozoal agents, metronidazole and tinidazole, to provide a benchmark for performance.
Comparative Analysis of Antiprotozoal Activity
The following table summarizes the available in vitro antiprotozoal activity of 3-chloro-6-nitro-1H-indazole derivatives against various Leishmania species, alongside the activity of the standard drugs metronidazole and tinidazole against common protozoan parasites. The half-maximal inhibitory concentration (IC50) and minimum lethal concentration (MLC) are provided as key performance indicators.
| Compound/Drug | Target Protozoan | IC50 (µM) | MLC (µg/mL) | Reference |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Leishmania major | Not specified, but active | - | [1] |
| 3-chloro-6-nitro-1H-indazole derivatives (Compounds 4, 5, 7, 10-13) | Leishmania infantum | Strong to moderate activity | - | [1] |
| Glucantime (Reference Standard) | Leishmania spp. | - | - | [1] |
| Metronidazole | Trichomonas vaginalis | - | ≥50 (Resistant) | [2] |
| Giardia lamblia | 6.1 - 18 | - | [3] | |
| Entamoeba histolytica | 1.7 - 5.1 | - | [3] | |
| Entamoeba histolytica (clinical isolates) | 13.2 | - | [4][5] | |
| Entamoeba histolytica (reference strain) | 9.5 | - | [4][5] | |
| Tinidazole | Trichomonas vaginalis | - | ≥6.3 (Resistant) | [2] |
| Entamoeba histolytica (clinical isolates) | 12.4 | - | [4][5] | |
| Entamoeba histolytica (reference strain) | 10.2 | - | [4][5] |
Note: Direct comparative data for this compound is not available in the reviewed literature. The data for 3-chloro-6-nitro-1H-indazole derivatives suggests that the nitroindazole scaffold possesses antileishmanial properties.[1] The varying efficacy of metronidazole and tinidazole against different protozoa highlights the need for novel, broad-spectrum antiprotozoal agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro antiprotozoal activity assays.
In Vitro Antileishmanial Activity Assay (MTT Assay)
This assay is commonly used to determine the viability of protozoan parasites after exposure to a test compound.
1. Parasite Culture:
-
Promastigote forms of Leishmania species (e.g., L. major, L. infantum) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 25°C) until they reach the logarithmic growth phase.
2. Compound Preparation and Dilution:
-
The this compound derivative and reference drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
3. Assay Procedure:
-
The parasite suspension is adjusted to a specific density (e.g., 1 x 10^6 cells/mL).
-
In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well.
-
100 µL of the various dilutions of the test compounds are added to the wells. Control wells containing parasites with medium and solvent alone are also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at the optimal temperature for parasite growth.
4. Viability Assessment using MTT:
-
After incubation, 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The reaction is stopped, and the formazan crystals are dissolved by adding 100 µL of a solubilizing solution (e.g., 50% N,N-dimethylformamide, 20% SDS).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of viability is calculated relative to the control wells.
-
The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Susceptibility Assay for Trichomonas vaginalis
This method is used to determine the minimum lethal concentration (MLC) of a drug against T. vaginalis.
1. Parasite Culture:
-
T. vaginalis isolates are cultured in a suitable medium (e.g., TYI-S-33) at 37°C.
2. Drug Dilution Series:
-
Serial dilutions of the test compounds and reference drugs (metronidazole, tinidazole) are prepared in the culture medium in culture tubes.
3. Inoculation:
-
A standardized inoculum of T. vaginalis trophozoites is added to each drug-containing tube and to control tubes without any drug.
4. Incubation:
-
The tubes are incubated anaerobically at 37°C for 48 hours.
5. Determination of MLC:
-
After incubation, the tubes are examined microscopically for viable, motile trichomonads.
-
The MLC is defined as the lowest concentration of the drug that results in the complete killing of the parasites (no motile organisms observed).
Visualizing the Drug Discovery Workflow
The following diagrams illustrate a typical workflow for screening and identifying novel antiprotozoal compounds.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-chloro-5-nitro-1H-carbazole | C12H7ClN2O2 | CID 149625544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-5-nitro-1H-indazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Chloro-5-nitro-1H-indazole. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications under the Globally Harmonized System (GHS) is provided below.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects | None | None |
Data sourced from a Safety Data Sheet for a similar compound and should be used as a guideline.[1][2] Always refer to the specific Safety Data Sheet (SDS) for the material in use.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment (PPE) to minimize exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Lab Coat: A full-buttoned lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All work with the solid material should be conducted in a certified chemical fume hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designate as Hazardous Waste: From the moment it is intended for disposal, this compound must be treated as hazardous waste.[2]
-
Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do Not Mix: This compound must not be mixed with other waste streams, especially:
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste.[2] Do not dispose of this chemical in the regular trash or down the drain. [2][5]
Experimental Protocol for Waste Disposal:
-
Waste Generation Point:
-
At the point of generation, carefully transfer the solid this compound waste into the designated "Halogenated Organic Solids" waste container using a chemically resistant scoop or spatula.
-
Minimize the generation of dust by handling the material within a chemical fume hood.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[2]
-
Ensure the container is properly labeled with a hazardous waste tag as soon as the first material is added. The label should clearly identify the contents as "Waste this compound" and include the appropriate hazard pictograms.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be under the control of laboratory personnel and situated away from general traffic.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate must be collected and disposed of as hazardous waste in the appropriate "Halogenated Organic Liquid Waste" container.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Laboratory personnel should not transport hazardous waste across public areas.[2]
-
Emergency Procedures
-
Spills: In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
First Aid:
-
If Inhaled: Move the person to fresh air.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SDS of 6-Chloro-2-methyl-5-nitro-2H-indazole, Safety Data Sheets, CAS 1801267-04-8 - chemBlink [ww.chemblink.com]
- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Personal protective equipment for handling 6-Chloro-5-nitro-1H-indazole
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-Chloro-5-nitro-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on data for structurally similar nitro and chloro aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a hazardous substance. Analogous aromatic nitro compounds can cause systemic effects, including methemoglobinemia, leading to cyanosis. Similar compounds are also known to cause skin, eye, and respiratory tract irritation.[1] Therefore, a stringent approach to personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant lab coat or coveralls.[3] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[2] Always inspect gloves before use. | Prevents skin absorption, a primary route of exposure for nitro compounds.[1] |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][4] If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[1] | Protects against inhalation of harmful dust and vapors. |
Operational Plan: Handling Protocol
A systematic approach is crucial when handling this compound to minimize exposure and ensure safety.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Inspection:
-
Weighing and Transfer:
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If irritation or other symptoms occur, seek medical attention.
-
Ingestion: If swallowed, immediately have the victim drink water (two glasses at most). Consult a physician.
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol: this compound
-
Waste Segregation:
-
From the moment it is designated as waste, this compound must be treated as hazardous waste.[5]
-
Collect all solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves) in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[3][6]
-
Do not mix this waste with other waste streams, especially non-halogenated materials, to avoid complications and increased costs in disposal.[3][6]
-
-
Container Management:
-
Use a compatible, high-density polyethylene (HDPE) container with a secure, tight-fitting lid for waste collection.[6]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date waste accumulation began.[5][6]
-
Keep the waste container closed at all times, except when adding waste, and store it in a designated secondary containment area.[5][6]
-
-
Final Disposal:
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Incineration in a chemical waste incinerator is the preferred method of disposal for such compounds.[3]
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before disposal. The rinsate should be collected as hazardous liquid waste.[5]
-
Workflow and Safety Diagram
Caption: Workflow for Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
